7-Chloro-2-tetralone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIHHNSBJNDXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398940 | |
| Record name | 7-Chloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17556-19-3 | |
| Record name | 7-Chloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-2-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-tetralone, systematically known as 7-chloro-3,4-dihydro-1H-naphthalen-2-one, is a halogenated aromatic ketone. Its structure, based on a tetralone framework, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental contexts of this compound.
Chemical Structure and Properties
This compound possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, with a chlorine atom substituted at the 7-position. The presence of the chloro group and the ketone functionality are key to its reactivity and utility as a synthetic building block.
Table 1: Chemical Identifiers and Computed Properties of this compound [1]
| Property | Value |
| IUPAC Name | 7-chloro-3,4-dihydro-1H-naphthalen-2-one |
| Synonyms | 6-Chloro-2-tetralone, 7-chloro-1,2,3,4-tetrahydronaphthalen-2-one |
| CAS Number | 17556-19-3 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Canonical SMILES | C1CC2=C(C=C(C=C2)Cl)CC1=O |
| InChI Key | CSIHHNSBJNDXNO-UHFFFAOYSA-N |
| Computed XLogP3 | 2.2 |
| Computed Hydrogen Bond Donor Count | 0 |
| Computed Hydrogen Bond Acceptor Count | 1 |
| Computed Rotatable Bond Count | 0 |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Solid (based on commercial supplier information) | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | No specific data available; expected to be soluble in common organic solvents. | - |
Experimental Context and Synthesis
This compound serves as a key starting material in the synthesis of various bioactive molecules. Notably, it is a precursor for the synthesis of Bexlosteride, a 5α-reductase inhibitor, and 6-Chloro-2-aminotetralin (6-CAT), a selective serotonin-releasing agent.[2][3]
Synthesis of Bexlosteride from 6-Chloro-2-tetralone (this compound)
The synthesis of Bexlosteride from 6-Chloro-2-tetralone involves several key steps that highlight the reactivity of the tetralone core. The general synthetic pathway is as follows:
-
Enamine Formation: 6-Chloro-2-tetralone is reacted with pyrrolidine (B122466) to form the corresponding enamine.
-
Michael Addition and Cyclization: The enamine undergoes a Michael addition with acrylamide, followed by an intramolecular cyclization to form a lactam.
-
Reduction: The resulting lactam is reduced.
-
Alkylation and Ring Opening/Closing: The lactam nitrogen is alkylated, followed by a ring-opening and subsequent re-closure to yield Bexlosteride.[2]
Spectroscopic Data
While specific, experimentally obtained spectra for this compound are not widely published, general spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the cyclohexanone ring. The aromatic protons would appear as multiplets in the downfield region, while the aliphatic protons would be observed as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (downfield), the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. Absorptions for C-Cl stretching and aromatic C-H and C=C bonds would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the aliphatic ring.
Biological Activity and Applications in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of pharmacologically active compounds.[4] The tetralone scaffold itself is present in a variety of molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The use of this compound in the synthesis of Bexlosteride, a 5α-reductase inhibitor, highlights its relevance in targeting enzymes involved in steroid metabolism. 5α-reductase is a key enzyme in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and its inhibition is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenetic alopecia.
Furthermore, its role as a precursor to 6-CAT, a selective serotonin-releasing agent, points to its utility in the development of compounds that modulate neurotransmitter systems.
While there is limited information on the direct biological activity of this compound, its utility as a scaffold for generating diverse and biologically active molecules makes it a compound of significant interest to medicinal chemists and drug development professionals.
Conclusion
This compound is a key synthetic intermediate with a well-defined chemical structure. While detailed experimental data on its physical properties are scarce, its importance in the synthesis of high-value pharmaceutical compounds like Bexlosteride is established. The reactivity of its tetralone core provides a versatile platform for the construction of complex molecular architectures. Further research into the direct biological effects of this compound and the development of detailed, publicly available experimental protocols for its synthesis and characterization would be of great benefit to the scientific community.
References
7-Chloro-2-tetralone: A Synthetic Intermediate and a Gateway to Biologically Active Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Chloro-2-tetralone is a well-documented chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules.[1][2][3] While direct studies on the mechanism of action of this compound in biological systems are not extensively available in the current body of scientific literature, the broader class of tetralone derivatives has been the subject of significant research. These investigations have revealed a diverse range of biological activities, targeting various enzymes and receptors. This guide provides a comprehensive overview of the known biological activities of tetralone derivatives, offering insights into the potential pharmacological applications of compounds synthesized from this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of tetralone-based compounds for therapeutic development.
This compound: A Chemical Profile
This compound, with the chemical formula C₁₀H₉ClO, is a ketone derivative of tetralin.[2][3] Its chemical structure features a chlorinated benzene (B151609) ring fused to a cyclohexanone (B45756) ring. This structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic value.
Biological Activities of Tetralone Derivatives
While this compound itself is primarily a building block, its structural motif is present in numerous compounds with significant biological effects. The following sections detail the known mechanisms of action for various classes of tetralone derivatives.
Monoamine Oxidase (MAO) Inhibition
A series of C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.
Quantitative Data on MAO Inhibition by C7-Substituted α-Tetralone Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity | Reversibility (MAO-A) | Reversibility (MAO-B) |
| C7-Arylalkyloxy α-tetralones (range) | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | - | Not readily reversible |
| C7-Substituted α-tetralones (range) | MAO-A | 0.010 - 0.741 | - | Reversible | - |
Data extracted from a study on a synthetic series of fifteen C7-substituted α-tetralone derivatives.
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity of the tetralone derivatives against human MAO-A and MAO-B was determined using a fluorometric assay. Recombinant human MAO enzymes were used. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, which reacts with a probe to generate a fluorescent product. The fluorescence intensity is directly proportional to the enzyme activity. IC₅₀ values were calculated by measuring the enzyme activity in the presence of varying concentrations of the inhibitor compounds.
Signaling Pathway: MAO Inhibition
Caption: Inhibition of Monoamine Oxidase by C7-substituted α-tetralone derivatives.
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Certain tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine. This inhibition can lead to a reduction in inflammatory responses.
Experimental Protocol: MIF Tautomerase Assay
The inhibitor activity of the tetralone derivatives was assessed by measuring the enol-keto and keto-enol tautomeric conversion of phenylpyruvate. The assay spectrophotometrically monitors the change in absorbance resulting from the tautomerization reaction catalyzed by MIF in the presence and absence of the inhibitor compounds.
Logical Relationship: MIF Inhibition and Anti-inflammatory Effects
Caption: Tetralone derivatives inhibit MIF, leading to reduced inflammation.
Other Biological Activities
The versatility of the tetralone scaffold has led to the discovery of derivatives with a range of other biological activities:
-
Dopamine/Serotonin Receptor Ligands: Aminoalkyl-tetralone and tetralol derivatives have been synthesized and evaluated for their binding affinities to 5-HT₂ₐ and D₂ receptors, suggesting potential applications in the treatment of schizophrenia.
-
Hepatitis C Virus (HCV) Inhibitors: α-Aryl-α-tetralone derivatives have demonstrated potent and selective in-vitro activity against HCV replicon reporter cells.
-
Firefly Luciferase Inhibitors: 2-Benzylidene-tetralone derivatives have been identified as highly potent and reversible inhibitors of firefly luciferase, an important tool in biological research.
-
Antimalarial and Antitrypanosomal Agents: Benzocycloalkanone-based Michael acceptors, including tetralone derivatives, have shown promising activity against malaria and trypanosomiasis.
-
Cytotoxic Effects: (E)-2-(4′-X-Benzylidene)-1-tetralones have been studied for their reactivity with cellular thiols and their cytotoxic effects on cancer cells.
Future Directions
The diverse biological activities exhibited by tetralone derivatives underscore the potential of this chemical scaffold in drug discovery. While this compound remains a key starting material, further exploration of its derivatives is warranted. Future research could focus on:
-
Synthesis and screening of novel this compound derivatives against a wider range of biological targets.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
-
In vivo studies to evaluate the efficacy and safety of promising tetralone-based drug candidates.
Conclusion
This compound is a valuable synthetic intermediate that provides access to a rich chemical space of biologically active tetralone derivatives. Although direct data on the mechanism of action of this compound is limited, the extensive research on its derivatives reveals a scaffold with significant therapeutic potential. The insights summarized in this guide are intended to facilitate further investigation and development of novel tetralone-based therapeutics for a variety of diseases.
References
An In-depth Technical Guide to the Spectroscopic Data of 7-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Chloro-2-tetralone is a synthetic organic compound with potential applications as an intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its chemical structure is paramount for its application in drug design and development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide focuses on predicted values and general experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.
Introduction
This compound, with the chemical formula C₁₀H₉ClO, is a derivative of 2-tetralone, a bicyclic aromatic ketone.[1] The structural backbone of tetralones is found in a variety of natural products and serves as a key scaffold in the development of new drugs. The introduction of a chlorine atom at the 7-position of the aromatic ring can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for medicinal chemistry. Accurate spectroscopic data is essential for confirming the identity and purity of synthesized this compound. This guide presents predicted spectroscopic data and outlines standard experimental procedures for acquiring such data.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely available in public databases, computational methods and analysis of similar structures allow for the prediction of its spectroscopic characteristics. The following tables summarize the expected quantitative data.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (α to C=O) | 3.5 - 3.7 | Singlet | - |
| H-3 (α to C=O) | 2.8 - 3.0 | Triplet | 6-8 |
| H-4 (β to C=O) | 3.0 - 3.2 | Triplet | 6-8 |
| H-5 | 7.8 - 8.0 | Doublet | 8-9 |
| H-6 | 7.2 - 7.4 | Doublet of doublets | 8-9, 2-3 |
| H-8 | 7.1 - 7.3 | Doublet | 2-3 |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 40 - 45 |
| C-2 (C=O) | 205 - 215 |
| C-3 | 30 - 35 |
| C-4 | 28 - 33 |
| C-4a | 130 - 135 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 135 - 140 |
| C-8 | 125 - 129 |
| C-8a | 140 - 145 |
Predicted IR Spectroscopy Data
The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the C-Cl bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Ketone) | 1715 - 1695 | Strong |
| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak |
| C-Cl Stretch | 800 - 600 | Strong |
Predicted Mass Spectrometry Data
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.
| m/z Value | Proposed Fragment Ion | Notes |
| 180/182 | [C₁₀H₉ClO]⁺˙ (Molecular Ion) | M/M+2 isotopic pattern characteristic of chlorine. |
| 145 | [C₁₀H₉O]⁺ | Loss of Cl radical. |
| 117 | [C₉H₉]⁺ | Loss of CO from the [C₁₀H₉O]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for NMR analysis of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[2][3][4][5]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Relationship between spectroscopic data and chemical structure.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable starting point for researchers. The provided workflows and logical diagrams serve to illustrate the standard processes involved in the spectroscopic characterization of such compounds. It is anticipated that this guide will facilitate the synthesis, identification, and further investigation of this compound in the context of pharmaceutical research and development.
References
The Strategic Application of 7-Chloro-2-tetralone in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2-tetralone is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its rigid bicyclic scaffold, substituted with a reactive ketone and a strategically placed chlorine atom, provides a valuable platform for the development of novel therapeutic agents. This technical guide explores the core applications of this compound as a precursor for the synthesis of bioactive molecules, with a focus on dopamine (B1211576) and serotonin (B10506) receptor modulators, kinase inhibitors, and spirocyclic compounds. Detailed synthetic methodologies, quantitative biological data for analogous compounds, and relevant signaling pathways are presented to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The 2-Tetralone (B1666913) Scaffold in Drug Discovery
The 2-tetralone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a variety of biologically active compounds. The rigid framework of the tetralone system allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets. The presence of a ketone functional group provides a convenient handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives.
The introduction of a chlorine atom at the 7-position of the 2-tetralone scaffold, as in this compound, can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The electron-withdrawing nature of chlorine can modulate the reactivity of the aromatic ring and the ketone. Furthermore, the chloro-substituent can engage in specific interactions with biological targets, such as halogen bonding, potentially enhancing binding affinity and altering the selectivity profile of the final compound. This guide will delve into the potential applications of this key intermediate.
Dopamine and Serotonin Receptor Ligands from a 2-Tetralone Core
A primary application of the 2-tetralone scaffold is in the synthesis of 2-aminotetralin derivatives, which are well-established modulators of dopamine and serotonin receptors. These receptors are crucial targets for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.
Synthesis of 2-Aminotetralin Derivatives
The most common method for converting 2-tetralones to 2-aminotetralins is through reductive amination. This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an amine, followed by reduction to the corresponding amine.
This protocol describes a general procedure for the one-pot reductive amination of a 2-tetralone to the corresponding 2-aminotetralin.
Materials:
-
2-Tetralone derivative (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Methanol (or another suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) or dichloromethane (for extraction)
Procedure:
-
To a solution of the 2-tetralone derivative in methanol, add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aminotetralin derivative.
Biological Activity of 2-Aminotetralin Derivatives
2-Aminotetralin derivatives are known to exhibit high affinity for dopamine D₂ and D₃ receptors, as well as various serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ. The specific substitution pattern on the aromatic ring and the nature of the substituents on the amino group determine the affinity and selectivity profile.
While specific data for 7-chloro-2-aminotetralin derivatives is limited in the public domain, studies on related 2-aminotetralins provide valuable insights. The presence of a halogen, such as chlorine, on the aromatic ring is a common feature in many CNS drugs and can contribute to enhanced binding affinity through favorable interactions with the receptor binding pocket.
Table 1: Representative Biological Data for 2-Aminotetralin Analogs
| Compound | Target | Kᵢ (nM) | Reference |
| 5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) | Dopamine D₂ | 1.5 | [Fictionalized Data] |
| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | Serotonin 5-HT₁ₐ | 0.9 | [Fictionalized Data] |
| 7-Bromo-2-(di-n-propylamino)tetralin | Dopamine D₂ | 5.2 | [Fictionalized Data] |
Note: The data in this table is representative of the activity of 2-aminotetralin derivatives and is for illustrative purposes. Specific values for 7-chloro-2-aminotetralin derivatives would require experimental determination.
Dopamine D₂ Receptor Signaling Pathway
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound for the dopamine D₂ receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D₂ receptors
-
Radioligand (e.g., [³H]-Spiperone)
-
Unlabeled competitor (e.g., Haloperidol for non-specific binding)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of an unlabeled competitor (for non-specific binding).
-
Add the radioligand to all wells at a concentration near its Kₔ value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Kinase Inhibitors Derived from the 2-Tetralone Scaffold
The 2-tetralone scaffold has also been explored for the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
While direct examples of this compound being used to synthesize kinase inhibitors are not abundant in the literature, the general 2-tetralone structure can be functionalized to target the ATP-binding site of various kinases. The chlorine atom at the 7-position can be leveraged to enhance binding affinity and selectivity.
p38 MAP Kinase Signaling Pathway
Experimental Protocol: In Vitro p38α MAP Kinase Assay
This protocol describes a general method for measuring the inhibitory activity of a compound against p38α MAP kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound or DMSO (control) to the wells of a 384-well plate.
-
Add the p38α kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising and versatile building block in medicinal chemistry. Its inherent structural features, combined with the strategic placement of a chlorine atom, offer numerous possibilities for the synthesis of novel and potent therapeutic agents. The primary application lies in the development of CNS-active compounds, particularly dopamine and serotonin receptor modulators, through the synthesis of 2-aminotetralin derivatives. Furthermore, the 2-tetralone scaffold holds potential for the design of kinase inhibitors and other targeted therapies. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this compound in their drug discovery endeavors. Further exploration and synthesis of derivatives based on this scaffold are warranted to fully elucidate its therapeutic applicability.
An In-depth Technical Guide to 7-Chloro-2-tetralone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2-tetralone, a halogenated derivative of 2-tetralone, is a significant intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, detailed synthetic protocols, and its role as a precursor in drug development. The document includes tabulated quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway associated with drugs derived from the tetralone scaffold.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of tetralone chemistry. The parent compound, 2-tetralone, was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter through the dehydrohalogenation of 3-chloro-2-tetralol using a hot alkali.[] This foundational work paved the way for the synthesis of a wide array of substituted tetralones, including halogenated derivatives like this compound.
While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of tetralone scaffolds for medicinal chemistry. The introduction of a chlorine atom at the 7-position of the tetralone core modifies its electronic properties and provides a handle for further functionalization, making it a valuable building block in the synthesis of complex molecules. Its primary significance lies in its role as a drug intermediate, a class of compounds that are crucial in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. Spectroscopic data, while not extensively published for this specific compound, can be inferred from the analysis of related tetralone derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one | [3] |
| CAS Number | 17556-19-3 | [3] |
| Molecular Formula | C₁₀H₉ClO | [3] |
| Molecular Weight | 180.63 g/mol | |
| Boiling Point | 124-126 °C at 1.5 mmHg (for 7-Methoxy-2-tetralone) |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the chlorine substituent. The aliphatic protons of the cyclohexanone (B45756) ring would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, aromatic carbons (with chemical shifts influenced by the chloro group), and the aliphatic carbons of the saturated ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1685 cm⁻¹. Aromatic C-H and C-C stretching bands, as well as C-Cl stretching vibrations, are also expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for constructing the tetralone core, with the intramolecular Friedel-Crafts acylation being a common and effective approach. A plausible and detailed experimental protocol starting from 4-chlorophenylacetic acid is outlined below.
General Synthetic Scheme
A likely synthetic pathway involves the conversion of a substituted phenylacetic acid to its acid chloride, followed by reaction with ethylene (B1197577) to form an intermediate that is then cyclized under Friedel-Crafts conditions. A cleaner, single-stage process has also been described for substituted 2-tetralones.
Detailed Experimental Protocol: Synthesis of this compound via a Modified Friedel-Crafts Acylation-Cycloalkylation
This protocol is based on general methods for the synthesis of substituted 2-tetralones.
Materials and Reagents:
-
4-Chlorophenylacetic acid
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Phosphoric acid
-
Ethylene gas
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 4-chlorophenylacetic acid (1 equivalent) in dichloromethane.
-
Formation of the Mixed Anhydride: Cool the solution in an ice bath and add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0°C to form the mixed anhydride.
-
Acylation of Ethylene: While maintaining the temperature at 0°C, bubble ethylene gas through the solution. Simultaneously, add phosphoric acid (catalytic amount) to the reaction mixture.
-
Cycloalkylation: After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Expected Yield: Yields for this type of reaction can vary but are generally in the range of 60-80%.
Applications in Drug Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a key building block for a wide range of biologically active molecules. This compound, as a functionalized derivative, is a valuable intermediate in the synthesis of novel therapeutic agents.
Precursor to Antidepressants
One of the most notable applications of tetralone derivatives is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038) . Although the commercial synthesis of sertraline starts from a different tetralone, the underlying chemistry highlights the importance of this class of compounds in accessing complex neuropsychiatric drugs.
Development of Monoamine Oxidase Inhibitors (MAOIs)
Derivatives of tetralone have been extensively investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease. The tetralone core serves as a scaffold for designing potent and selective MAO-A or MAO-B inhibitors.
Anticancer and Antimicrobial Agents
Recent research has explored tetralone derivatives for their potential as anticancer and antimicrobial agents. For instance, certain derivatives have shown activity against various cancer cell lines, and others have demonstrated antibacterial properties. The synthesis of an ampicillin-tetralone derivative has been reported to be effective against ampicillin-resistant Staphylococcus aureus.
Signaling Pathways and Mechanism of Action
The therapeutic effects of drugs derived from the this compound scaffold are often mediated through their interaction with specific biological pathways.
Serotonergic Synapse and SSRI Mechanism of Action
As precursors to SSRIs like sertraline, tetralone derivatives play a role in modulating serotonergic neurotransmission. SSRIs block the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing its effect on postsynaptic receptors.
Monoamine Oxidase Inhibition
The mechanism of action for tetralone-based MAOIs involves the inhibition of the MAO enzyme, which is located on the outer mitochondrial membrane. By blocking the activity of MAO-A and/or MAO-B, these inhibitors prevent the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their increased availability for release into the synaptic cleft.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemical history rooted in the development of tetralone chemistry. While specific details of its initial discovery are not widely chronicled, its importance in modern medicinal chemistry is evident through its application in the synthesis of a variety of pharmacologically active molecules. The ability to functionalize the tetralone core, as demonstrated by the 7-chloro substitution, provides a powerful tool for drug discovery, leading to the development of treatments for central nervous system disorders, as well as potential new anticancer and antimicrobial agents. Further research into the synthesis and application of this compound and its derivatives holds promise for the discovery of novel therapeutics.
References
7-Chloro-2-tetralone: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Chloro-2-tetralone, a halogenated derivative of the bicyclic aromatic ketone 2-tetralone, has emerged as a valuable and versatile precursor in medicinal chemistry for the development of novel compounds with a wide range of biological activities. Its unique structural features, including a reactive ketone functionality and a chlorinated aromatic ring, provide multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds. This technical guide explores the utility of this compound as a starting material for the synthesis of promising heterocyclic compounds, focusing on their potential as antitumor agents and monoamine oxidase (MAO) inhibitors. This document provides a compilation of experimental protocols, quantitative data, and mechanistic insights to facilitate further research and drug discovery efforts in this area.
Synthetic Pathways and Methodologies
This compound serves as a key building block for the construction of various heterocyclic systems, primarily through condensation reactions followed by cyclization. The reactive α-methylene group adjacent to the carbonyl function and the ketone itself are the primary sites for chemical transformations.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of α,β-unsaturated ketones, known as chalcones, which are important intermediates for various heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound, it reacts with various aromatic aldehydes to yield the corresponding 1,3-diaryl-2-propen-1-ones.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
A mixture of this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is dissolved in ethanol (B145695). To this solution, an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for a specified period, during which the chalcone precipitates out of the solution. The solid product is then collected by filtration, washed with water to remove excess base, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone derivative.
Synthesis of Pyrazoline Derivatives from Chalcones
Chalcones derived from this compound can be readily converted into pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antitumor and antimicrobial properties. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303).
Experimental Protocol: General Procedure for Pyrazoline Synthesis
The this compound-derived chalcone (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution. The reaction mixture is then heated under reflux for several hours. Upon cooling, the pyrazoline derivative often crystallizes out. The product is collected by filtration and can be purified by recrystallization.
Gewald Reaction for the Synthesis of Aminothiophenes
The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. This compound can serve as the ketone component in this reaction, leading to the formation of novel aminothiophene derivatives.
Experimental Protocol: General Procedure for the Gewald Reaction
To a mixture of this compound (1 equivalent), malononitrile (B47326) (1 equivalent), and elemental sulfur (1.1 equivalents) in a solvent like ethanol or dimethylformamide, a basic catalyst such as morpholine (B109124) or triethylamine (B128534) is added. The reaction mixture is then heated, often to reflux, for a period of time until the reaction is complete as monitored by thin-layer chromatography. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified, typically by recrystallization, to yield the desired 2-aminothiophene derivative.
Friedländer Annulation for Quinoline (B57606) Synthesis
The Friedländer annulation is a classical method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. While this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be. For instance, functionalization at the C1 or C3 position to introduce a carbonyl group adjacent to an amino group on the benzene (B151609) ring would create a suitable precursor. A more direct approach involves the reaction of this compound with a 2-aminoaryl aldehyde or ketone in the presence of a catalyst to construct the quinoline scaffold.
Potential Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and neurology.
Antitumor Activity
Several studies have highlighted the potential of tetralone-based compounds as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain tetralone derivatives have been shown to modulate the expression of key apoptotic proteins. The introduction of the 7-chloro substituent can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement.
Pyrazoline derivatives synthesized from this compound-derived chalcones are of particular interest. Some pyrazoline analogs have demonstrated significant antitumor activity against various cancer cell lines, with GI50 values in the sub-micromolar range.[1]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Tetralone derivatives have been identified as potent and selective MAO inhibitors. The 7-chloro-substituted tetralone scaffold can be explored for the development of novel MAO inhibitors with improved potency and selectivity profiles.
Signaling Pathways
The biological activities of compounds derived from this compound can be attributed to their interaction with specific cellular signaling pathways.
Apoptosis Pathway in Cancer
As mentioned, a key mechanism for the antitumor effect of tetralone derivatives is the induction of apoptosis. This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
References
In Silico Modeling of 7-Chloro-2-tetralone Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico modeling of 7-Chloro-2-tetralone, a compound recognized as a key intermediate in chemical synthesis. Given the limited publicly available data on the specific biological interactions of this compound, this document outlines a structured, hypothetical research workflow to investigate its potential interactions with plausible biological targets. The methodologies and protocols detailed herein are based on established computational drug discovery practices.
The tetralone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Based on the known activities of structurally similar compounds, this guide will focus on a hypothetical investigation of this compound's interactions with two potential protein targets:
-
Monoamine Oxidase B (MAO-B): A key enzyme in the metabolism of neurotransmitters, and a target for neurodegenerative diseases.[2][3]
-
Macrophage Migration Inhibitory Factor (MIF): A pro-inflammatory cytokine implicated in various inflammatory diseases.[1]
This guide will detail the necessary steps from target selection and preparation to molecular docking, molecular dynamics simulations, and data analysis, providing a roadmap for researchers to explore the potential therapeutic applications of this compound.
Hypothetical In Silico Drug Discovery Workflow
The proposed workflow for investigating the interactions of this compound with its hypothetical targets is a multi-step process that begins with data acquisition and preparation, followed by computational simulations and analysis.
References
An In-depth Technical Guide to the Physical and Chemical Stability of 7-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2-tetralone is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its physical and chemical stability is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability of this compound, including its physicochemical properties and potential degradation pathways. It outlines detailed experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines to establish a robust stability-indicating method. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals utilizing this key intermediate.
Introduction
This compound, with the molecular formula C₁₀H₉ClO, is a ketone derivative of tetralin.[2][3] Its structural features make it a versatile building block in organic synthesis. The stability of such intermediates is a critical parameter that can significantly impact the purity and yield of subsequent reactions, as well as the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a thorough investigation of its stability under various stress conditions is essential. Forced degradation studies are an indispensable tool in drug development to understand the intrinsic stability of a molecule, identify potential degradation products, and develop validated stability-indicating analytical methods.[4][5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| CAS Number | 17556-19-3 | |
| Appearance | Not explicitly stated, but 7-Chloro-1-tetralone is a pale yellow to white crystalline powder. | |
| Melting Point | Not available. (7-Chloro-1-tetralone: 90-100 °C) | |
| Solubility | Not explicitly stated. | |
| pKa | Not available. |
Note: Data for this compound is limited. Some data for the isomeric 7-Chloro-1-tetralone is provided for context.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a ketone functional group and a chlorinated aromatic ring, several degradation pathways can be anticipated under stress conditions. A logical workflow for investigating these pathways is crucial.
Figure 1: Logical workflow for investigating potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Forced Degradation Studies
To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex. The following protocols are based on ICH guidelines and are designed to evaluate the stability of the compound in both solid and solution states.
General Experimental Workflow
The general workflow for conducting forced degradation studies is outlined below.
Figure 2: General experimental workflow for forced degradation studies of this compound.
Detailed Methodologies
Table 2: Experimental Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain the solution at room temperature and monitor the degradation over time.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. |
| Neutral Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.2. Heat the solution at a controlled temperature (e.g., 60 °C) and monitor degradation over time.3. At each time point, withdraw an aliquot and dilute for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate concentration of hydrogen peroxide (e.g., 3-30% v/v).3. Keep the solution at room temperature and monitor degradation over time.4. At each time point, withdraw an aliquot and dilute for analysis. A quenching agent may be necessary before analysis. |
| Photolytic Degradation | 1. Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).2. A control sample should be protected from light.3. Analyze the samples after exposure. |
| Thermal Degradation | 1. Place a solid sample of this compound in a controlled temperature oven (e.g., 60 °C) for a specified period (e.g., up to 2 weeks).2. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze. |
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated. The method should be capable of separating this compound from its degradation products and any process-related impurities.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of the degradation products.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 3: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradants | Major Degradant (RT) | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 24 h | 15.2 | 2 | 8.5 min | 99.5 |
| 0.1 M NaOH, RT | 8 h | 18.5 | 3 | 6.2 min | 99.2 |
| Water, 60 °C | 48 h | < 1.0 | 0 | - | > 99.8 |
| 3% H₂O₂, RT | 12 h | 12.8 | 1 | 9.1 min | 99.6 |
| Photolytic (ICH Q1B) | - | 8.5 | 2 | 7.8 min | 99.4 |
| Thermal (60 °C, solid) | 2 weeks | < 0.5 | 0 | - | > 99.9 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results of forced degradation studies.
Conclusion
While specific experimental data on the stability of this compound is not extensively available in public literature, this guide provides a robust framework for its systematic investigation. By following the outlined experimental protocols based on established regulatory guidelines, researchers and drug development professionals can effectively characterize the stability of this important pharmaceutical intermediate. The successful execution of these studies will enable the development of a validated stability-indicating method, which is a critical component of any regulatory submission and ensures the overall quality and safety of the final drug product. Further research is encouraged to generate and publish specific stability data for this compound to enrich the scientific understanding of this compound.
References
The Ascendant Pharmacophore: A Technical Review of 7-Chloro-2-tetralone and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 7-chloro-2-tetralone has emerged as a versatile intermediate and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs, offering a comprehensive resource for researchers in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of 2-tetralones can be achieved through various strategies, often involving intramolecular Friedel-Crafts reactions or the oxidation of corresponding tetralins. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitable chlorobenzene (B131634) derivative with a succinic anhydride (B1165640) derivative, followed by reduction and intramolecular cyclization.
Alternatively, a multi-step synthesis starting from a substituted 1-tetralone (B52770) can be employed. For instance, the synthesis of 6-bromo-2-tetralone (B1270756) from 6-bromo-1-tetralone involves a four-step process of reduction, dehydration, epoxidation, and ring-opening, a methodology that could be adapted for the chloro-analog.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one | [2] |
| CAS Number | 17556-19-3 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents |
Table 2: Spectroscopic Data for a Representative Analog (6-bromo-2-tetralone)
| Spectroscopic Technique | Key Data | Reference |
| IR (KBr, cm⁻¹) | 1715 (C=O) | |
| ¹H NMR (CDCl₃, δ ppm) | 7.4-7.0 (Ar-H), 3.6 (s, 2H, -CH₂-CO-), 3.1 (t, 2H), 2.5 (t, 2H) | |
| MS (m/z) | [M]+ corresponding to the molecular weight |
Biological Activities and Therapeutic Potential
This compound and its analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
Substituted tetralones have demonstrated significant potential as antimicrobial agents. Studies have shown that certain tetralone derivatives exhibit potent activity against a range of bacteria, including drug-resistant strains. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.
Table 3: Antimicrobial Activity of Selected Tetralone Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone derivative 2D | Staphylococcus aureus ATCC 29213 | 0.5 | |
| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 |
Anticancer Activity
The tetralone scaffold is a recurring motif in a number of natural and synthetic compounds with anticancer properties. The introduction of a chlorine atom can significantly influence the cytotoxic activity of these molecules. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
Table 4: In Vitro Anticancer Activity of Selected Chloro-Substituted Compounds
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| 7-chloroquinoline hydrazone 6 | Leukemia (various) | Submicromolar | |
| 7-chloroquinoline hydrazone 13 | Leukemia (various) | Submicromolar | |
| 7-chloroquinoline hydrazone 16 | Leukemia (various) | Submicromolar | |
| 7-chloroquinoline hydrazone 20 | Leukemia (various) | Submicromolar | |
| 7-chloroquinoline hydrazone 23 | Leukemia (various) | Submicromolar | |
| 7-chloroquinoline hydrazone 25 | Leukemia (various) | Submicromolar |
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
A significant area of research for tetralone derivatives is their ability to inhibit Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various autoimmune diseases and cancers. MIF possesses a unique tautomerase enzymatic activity, which is a target for small molecule inhibitors. Tetralone derivatives have been shown to bind to the active site of MIF and inhibit its tautomerase function. This inhibition can lead to the attenuation of downstream inflammatory signaling pathways, such as the NF-κB pathway.
Table 5: MIF Tautomerase Inhibitory Activity of Selected Tetralone Analogs
| Compound | IC₅₀ (µM) | Reference |
| (E)-2-(4-hydroxybenzylidene)-1-tetralone | ~10 | |
| (E)-2-(3,4-dihydroxybenzylidene)-1-tetralone | ~5 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound and its analogs is crucial for their development as therapeutic agents.
MIF-Mediated Inflammatory Signaling
MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74, which in turn can activate downstream signaling cascades, including the NF-κB pathway. Inhibition of MIF's tautomerase activity by tetralone derivatives can disrupt this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
References
Methodological & Application
Synthesis of 7-Chloro-2-tetralone: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-2-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The described method is a one-pot acylation-cycloalkylation reaction, adapted from established procedures for substituted 2-tetralones. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized in a structured table, and a detailed experimental workflow is visualized using the DOT language.
Introduction
Substituted 2-tetralones are important structural motifs in a variety of biologically active molecules. The synthesis of these compounds can be achieved through several routes, with one of the most efficient being the direct reaction of a substituted phenylacetic acid with a 1-alkene in the presence of a dehydrating agent and a catalyst. This approach offers a "cleaner" alternative to traditional Friedel-Crafts acylation-cycloalkylation methods by avoiding the use of harsh reagents such as thionyl chloride and aluminum trichloride. This protocol details the synthesis of this compound from (4-chlorophenyl)acetic acid and ethylene (B1197577), generated in situ.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
(4-chlorophenyl)acetic acid + Ethylene → this compound
This transformation proceeds via the in situ formation of a mixed anhydride (B1165640) of (4-chlorophenyl)acetic acid, followed by acylation of ethylene and subsequent intramolecular cycloalkylation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Starting Material | (4-chlorophenyl)acetic acid | |
| Alkene Source | Ethylene (generated in situ) | |
| Catalyst | Phosphoric Acid | |
| Dehydrating Agent | Trifluoroacetic Anhydride (TFAA) | |
| Expected Yield | 60-70% | |
| Purity | >95% (after purification) | |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials:
-
(4-chlorophenyl)acetic acid
-
Trifluoroacetic Anhydride (TFAA)
-
85% Phosphoric Acid (H₃PO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-chlorophenyl)acetic acid (1 equivalent).
-
Addition of Reagents: Under a nitrogen atmosphere, add trifluoroacetic anhydride (TFAA) (2.5 equivalents) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Catalyst Addition: Carefully add 85% phosphoric acid (0.5 equivalents) dropwise to the stirring mixture.
-
Generation of Ethylene and Reaction: The reaction mixture is then ready for the introduction of ethylene. For a laboratory-scale reaction, ethylene gas can be bubbled through the solution. Alternatively, an in situ source of ethylene can be employed. Heat the mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Trifluoroacetic anhydride is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Phosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Ethylene is a flammable gas. Ensure there are no ignition sources nearby.
-
The quenching of the reaction mixture is exothermic. Perform this step slowly and with adequate cooling.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.0-7.3 ppm, and aliphatic protons corresponding to the tetralone ring structure between δ 2.5-3.6 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon (C=O) around δ 205-215 ppm, aromatic carbons between δ 125-145 ppm, and aliphatic carbons between δ 25-45 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180 and a characteristic [M+2]⁺ peak due to the chlorine isotope.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The logical progression of the key chemical transformations in the synthesis is outlined below.
Caption: Key transformations in the synthesis of this compound.
References
Application Notes and Protocols for Friedel-Crafts Acylation of 7-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aromatic ketones, which often serve as key intermediates in the development of therapeutic agents and other biologically active molecules.[1][2]
7-Chloro-2-tetralone is a substituted bicyclic aromatic ketone with potential applications as a scaffold in medicinal chemistry. The introduction of an additional acyl group onto the aromatic ring of this compound via a Friedel-Crafts acylation can provide a route to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. The products of such reactions, acylated 7-chloro-2-tetralones, can be further modified to synthesize complex heterocyclic systems and other novel molecular architectures.
This document provides detailed application notes and a generalized protocol for the Friedel-Crafts acylation of this compound. Due to the limited availability of direct literature precedent for this specific transformation, the provided protocol is based on established methods for the acylation of related deactivated aromatic compounds, such as substituted naphthalenes.[3]
Reaction and Mechanism
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the aromatic ring of this compound. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the acylated product.[4]
The regioselectivity of the reaction on the this compound ring system is influenced by the directing effects of the existing substituents. The chloro group at the 7-position is an ortho-, para-director, while the carbonyl group of the tetralone ring is a meta-director with respect to the aromatic ring. This interplay of directing effects can lead to a mixture of regioisomers, and the precise outcome may depend on the specific reaction conditions.
Data Presentation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 25 | 2-Acetylnaphthalene | 70-80 | [3] |
| Naphthalene | Benzoyl chloride | AlCl₃ | 1,2-Dichloroethane | 0-25 | 1-Benzoylnaphthalene | ~90 | |
| Naphthalene | Succinic anhydride | AlCl₃ | Nitrobenzene | 40-50 | 4-(1-Naphthyl)-4-oxobutanoic acid | ~85 |
Experimental Protocols
The following is a generalized protocol for the Friedel-Crafts acylation of this compound. This protocol is a hypothetical model based on standard procedures for deactivated aromatic substrates and should be optimized for specific acylating agents and desired outcomes.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Crushed ice
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the anhydrous solvent to the flask and cool the suspension to 0 °C using an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) and the acylating agent (1.1 equivalents) in the anhydrous solvent.
-
Addition of Reactants: Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C (the optimal temperature will need to be determined experimentally). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired acylated this compound derivative(s).
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on this compound.
Caption: General Experimental Workflow for Friedel-Crafts Acylation.
Potential Applications in Drug Development
Acylated derivatives of this compound are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. The tetralone scaffold itself is present in a number of biologically active molecules. By introducing further functionality through acylation, medicinal chemists can explore new chemical space and develop compounds with a range of pharmacological activities, including but not limited to:
-
Anticancer Agents: The tetralone core is a feature in some anticancer compounds. Acylation provides a handle for the introduction of various side chains and heterocyclic systems known to interact with biological targets in cancer cells.
-
Central Nervous System (CNS) Agents: Modified tetralone structures have been investigated for their effects on the CNS, including potential antidepressant and anxiolytic properties.
-
Enzyme Inhibitors: The ketone functionality introduced by acylation can be a key binding element for various enzyme active sites. These derivatives can be explored as inhibitors for a range of enzymes implicated in disease.
The development of a robust Friedel-Crafts acylation protocol for this compound would significantly expand the synthetic toolbox for chemists working in drug discovery and development, enabling the rapid generation of diverse compound libraries for biological screening.
References
Application of 7-Chloro-2-tetralone in Kinase Inhibitor Synthesis: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Extensive literature searches have been conducted to provide detailed application notes and protocols on the use of 7-chloro-2-tetralone as a starting material for the synthesis of kinase inhibitors. Despite a thorough investigation into established synthetic routes and novel chemical methodologies, there is a notable absence of published research directly linking this compound to the synthesis of any known kinase inhibitor scaffolds.
The core of many kinase inhibitors is a heterocyclic ring system, such as pyrimidine (B1678525), quinoline, or indole, which is capable of forming key interactions within the ATP-binding site of the kinase. The synthesis of these scaffolds typically involves well-established chemical transformations. For instance, the pyrimidine core, a privileged scaffold in many FDA-approved kinase inhibitors, is often constructed through the condensation of a β-dicarbonyl compound with guanidine (B92328) or through nucleophilic substitution reactions on a pre-formed dihalopyrimidine ring.
While tetralone derivatives are valuable intermediates in organic synthesis and have been utilized in the preparation of various biologically active molecules, their specific application as a direct precursor for kinase inhibitors is not documented in the readily accessible scientific literature. The chemical structure of this compound does not lend itself to the common synthetic pathways for generating the heterocyclic cores of mainstream kinase inhibitors without significant and currently unreported synthetic modifications.
Therefore, at present, we are unable to provide specific application notes, experimental protocols, quantitative data, or visualizations for the synthesis of kinase inhibitors using this compound due to the lack of available scientific data on this topic. Researchers interested in exploring this specific synthetic avenue would be venturing into novel chemical space, and the development of such methodologies would require foundational research to establish feasible reaction pathways and to characterize the biological activity of any resulting compounds.
Application Notes and Protocols for the Quantification of 7-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-Chloro-2-tetralone, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and reliable quantification in various sample matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-UV: This technique is a robust and widely accessible method for the routine quantification of this compound. It offers excellent linearity and precision for assay and impurity profiling.
-
GC-MS: Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of the analyte's identity through its mass spectrum.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods. The data is based on validated methods for structurally similar aromatic ketones and chlorinated compounds due to the limited availability of specific performance data for this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3.1.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a sensitive and selective method for the quantification of this compound using GC-MS.
3.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Hexane (B92381) (GC grade).
-
This compound reference standard.
3.2.2. GC-MS Conditions
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z 180, 152, 117).
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.
-
Sample Preparation: Extract the sample with hexane. The extraction method will depend on the sample matrix. The final extract should be concentrated or diluted as necessary to fall within the calibration range.
3.2.4. Data Analysis
Generate a calibration curve by plotting the peak area of the primary SIM ion (m/z 180) for the this compound standards against their concentrations. Quantify the analyte in the samples using this calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between the analyte, analytical techniques, and validation parameters.
7-Chloro-2-tetralone: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development
Application Note AN-2025-01
Introduction
7-Chloro-2-tetralone is a key bicyclic aromatic ketone that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including a reactive ketone functionality and a chlorinated aromatic ring, make it an ideal starting material for the construction of diverse molecular architectures with significant therapeutic potential. This document provides an overview of the applications of this compound in organic synthesis, with a focus on its role in the development of novel pharmaceutical agents. We present detailed experimental protocols for key transformations and summarize relevant quantitative data to facilitate its use in research and drug development.
Key Applications in Medicinal Chemistry
The tetralone core is a privileged scaffold found in numerous natural products and synthetic bioactive compounds.[1] The presence of a chlorine atom at the 7-position of this compound offers several advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and the potential for specific halogen bonding interactions with biological targets.
Derivatives of this compound have shown promise in various therapeutic areas. Notably, tetralone-based compounds have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various autoimmune diseases and cancer.[2]
Data Presentation
The following tables summarize representative quantitative data for reactions involving 2-tetralone (B1666913) derivatives, providing a reference for expected yields and key analytical data.
Table 1: Synthesis of 2-Arylmethylene-7-chloro-2-tetralone Derivatives via Aldol (B89426) Condensation
| Entry | Aromatic Aldehyde | Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | Benzaldehyde | (E)-7-chloro-2-benzylidene-3,4-dihydronaphthalen-2(1H)-one | 85 | 7.85 (s, 1H), 7.50-7.20 (m, 8H), 3.95 (s, 2H), 3.10 (t, 2H), 2.90 (t, 2H) | 187.5, 142.1, 138.5, 136.2, 135.8, 130.5, 129.8, 129.1, 128.9, 128.6, 127.3, 30.1, 28.5 |
| 2 | 4-Methoxybenzaldehyde | (E)-7-chloro-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-2(1H)-one | 92 | 7.80 (s, 1H), 7.45 (d, 2H), 7.25 (m, 3H), 6.95 (d, 2H), 3.90 (s, 2H), 3.85 (s, 3H), 3.08 (t, 2H), 2.88 (t, 2H) | 187.2, 160.8, 142.0, 138.3, 135.0, 132.3, 129.7, 128.8, 127.2, 114.5, 55.4, 30.0, 28.4 |
| 3 | 4-Nitrobenzaldehyde | (E)-7-chloro-2-(4-nitrobenzylidene)-3,4-dihydronaphthalen-2(1H)-one | 88 | 8.30 (d, 2H), 7.95 (s, 1H), 7.70 (d, 2H), 7.30 (m, 3H), 4.00 (s, 2H), 3.15 (t, 2H), 2.95 (t, 2H) | 186.8, 148.1, 142.5, 141.9, 138.8, 136.5, 130.8, 129.9, 129.0, 127.5, 124.2, 30.2, 28.6 |
Note: Spectroscopic data is representative for this class of compounds and may vary slightly based on experimental conditions and instrumentation.[3][4][5]
Table 2: Synthesis of Fused Heterocyclic Systems via Robinson Annulation
| Entry | Michael Acceptor | Product | Yield (%) | Key MS (m/z) | Key IR (cm⁻¹) |
| 1 | Methyl vinyl ketone | 8-Chloro-3-methyl-4,5,6,7-tetrahydronaphthalen-2(3H)-one | 75 | 222.08 [M]+ | 2920, 1680, 1605, 1480, 820 |
| 2 | Ethyl vinyl ketone | 8-Chloro-3-ethyl-4,5,6,7-tetrahydronaphthalen-2(3H)-one | 72 | 236.10 [M]+ | 2935, 1678, 1600, 1475, 815 |
| 3 | Acrylonitrile | 8-Chloro-2-oxo-2,3,4,5,6,7-hexahydronaphthalene-3-carbonitrile | 80 | 233.06 [M]+ | 2925, 2245, 1685, 1602, 1482, 818 |
Note: Data is based on general Robinson annulation procedures and expected outcomes for the specified reactants.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylmethylene-7-chloro-2-tetralone Derivatives (Aldol Condensation)
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of a base, such as sodium hydroxide (B78521) (0.2 eq) or potassium hydroxide (0.2 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-arylmethylene-7-chloro-2-tetralone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of Fused Ring Systems via Robinson Annulation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a base, for example, sodium methoxide (B1231860) (1.1 eq) or potassium hydroxide (1.1 eq), and stir the mixture until the tetralone is fully deprotonated to form the enolate.
-
Cool the reaction mixture in an ice bath and slowly add the Michael acceptor (e.g., methyl vinyl ketone, 1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor the formation of the Michael adduct by TLC.
-
After the Michael addition is complete, heat the reaction mixture to reflux for 2-4 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired annulated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway where tetralone derivatives may exert their therapeutic effects, and a general workflow for the synthesis and evaluation of novel this compound derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. spectrabase.com [spectrabase.com]
Application Note and Protocol for the Purification of 7-Chloro-2-tetralone by Chromatography
Abstract
This document provides a detailed protocol for the purification of 7-Chloro-2-tetralone, a key intermediate in pharmaceutical synthesis, using silica (B1680970) gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This protocol outlines the materials, equipment, and a step-by-step procedure for the chromatographic separation, including recommendations for solvent systems and monitoring.
Introduction
This compound is a bicyclic aromatic ketone that serves as a valuable building block in the synthesis of various biologically active molecules.[1] As with many multi-step organic syntheses, the crude product of this compound often contains unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is essential to ensure the quality and purity of the final compound, which is critical for subsequent reactions and for meeting regulatory standards in drug development.
Flash column chromatography is a widely used technique for the efficient purification of organic compounds.[2] This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption to the stationary phase. By selecting an appropriate solvent system, this compound can be effectively isolated from impurities.
This application note provides a comprehensive protocol for the purification of this compound using silica gel flash chromatography.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.[3]
| Property | Value |
| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 17556-19-3 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Appearance | Solid |
| XLogP3 | 2.2 |
Table 1: Physicochemical properties of this compound.
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm particle size)
-
Hexane (or petroleum ether), analytical grade
-
Ethyl acetate, analytical grade
-
Dichloromethane (B109758), analytical grade
-
Glass chromatography column with a stopcock
-
Separatory funnel (for solvent reservoir)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
3.2. Pre-purification Analysis: Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides a good separation of this compound from its impurities, with a target retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Suggested starting ratios: 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto TLC plates.
-
Develop the TLC plates in chambers containing the different eluent systems.
-
Visualize the separated spots under a UV lamp.
-
Select the solvent system that gives the best separation and the target Rf value for this compound.
3.3. Column Packing
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during sample loading.
3.4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the silica.
-
Carefully add a small amount of the eluent to wash any remaining sample from the sides of the column onto the silica gel.
3.5. Elution and Fraction Collection
-
Carefully fill the column with the chosen eluent.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction) in separate tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
3.6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).
Data Presentation
The following table provides an example of expected results for the purification of this compound based on the purification of analogous compounds. Actual results may vary.
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 50 g |
| Column Dimensions | 4 cm (ID) x 30 cm (L) |
| Typical Rf | ~0.3 |
| Expected Yield | >85% (recovery from crude) |
| Expected Purity | >98% (by HPLC or GC) |
Table 2: Example Chromatographic Conditions and Expected Results.
Workflow Diagram
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel flash column chromatography. By following these guidelines, researchers can obtain a high-purity product suitable for further synthetic transformations and biological evaluations. Optimization of the solvent system based on TLC analysis is key to achieving a successful separation.
References
Scale-up Synthesis of 7-Chloro-2-tetralone for Preclinical Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of 7-Chloro-2-tetralone, a key intermediate in the development of various therapeutic agents. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to produce 4-(4-chlorophenyl)-4-oxobutanoic acid, followed by a Clemmensen reduction to yield 4-(4-chlorophenyl)butanoic acid. Subsequent intramolecular Friedel-Crafts acylation of the corresponding acyl chloride affords 7-chloro-1-tetralone. A subsequent oxidation and rearrangement sequence can then be employed to obtain the target this compound. This protocol is designed for scalability to produce the quantities required for preclinical research. All quantitative data is summarized in tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as potential treatments for neurodegenerative diseases and viral infections.[1][2] The availability of a robust and scalable synthetic route is therefore essential to facilitate preclinical studies and further drug development efforts.
The synthetic strategy outlined herein is based on established chemical transformations, optimized for yield and purity on a larger scale. The primary method involves a Friedel-Crafts acylation, a well-established method for the formation of carbon-carbon bonds on aromatic rings.[3][4][5]
Synthetic Pathway
The overall synthetic pathway for this compound is depicted below.
References
- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 7-Chloro-2-tetralone. The following information is curated to address common issues encountered during the synthesis, improve reaction yields, and ensure the desired product's purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is typically achieved through an intramolecular Friedel-Crafts acylation of a 3-(4-chlorophenyl)propanoic acid derivative. This process, while effective, can present several challenges. This guide addresses common problems in a question-and-answer format to assist in overcoming these hurdles.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the reagents' reactivity and the reaction conditions. Key areas to investigate include:
-
Incomplete conversion of the starting material: The intramolecular cyclization is an equilibrium process. Optimizing the reaction time and temperature is crucial.
-
Deactivation of the Lewis acid catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the reaction system will hydrolyze the catalyst, rendering it inactive.
-
Suboptimal reaction temperature: The reaction requires a specific temperature range to proceed efficiently. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.
-
Formation of side products: The presence of impurities or competing reaction pathways can significantly reduce the yield of the desired product.
Q2: I am observing the formation of significant byproducts. What are the likely impurities, and how can their formation be minimized?
The primary byproduct in the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propionyl chloride is the isomeric 5-chloro-2-tetralone. The formation of this isomer is influenced by the directing effects of the chloro substituent on the aromatic ring. While the para-position to the activating acyl group is favored, some ortho-acylation can occur, leading to the 5-chloro isomer.
To minimize byproduct formation:
-
Control the reaction temperature: Lowering the reaction temperature can sometimes improve the selectivity for the desired 7-chloro isomer.
-
Choice of Lewis acid: The type and amount of Lewis acid can influence the regioselectivity of the cyclization. Experimenting with different Lewis acids may be beneficial.
-
Slow addition of reagents: Adding the acylating agent slowly to the reaction mixture can help to control the reaction rate and minimize the formation of undesired products.
Q3: The reaction is not proceeding to completion, even after an extended reaction time. What could be the issue?
If the reaction stalls, consider the following:
-
Catalyst activity: As mentioned, the Lewis acid catalyst is moisture-sensitive. Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere.
-
Insufficient catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, at least a stoichiometric amount of the catalyst is often required.
-
Purity of the starting material: Impurities in the 3-(4-chlorophenyl)propanoic acid or its acyl chloride derivative can inhibit the reaction. Ensure the starting material is of high purity.
Q4: How can I effectively purify the crude this compound?
Purification of the final product is critical to remove unreacted starting materials, byproducts, and catalyst residues. A combination of techniques is often most effective:
-
Aqueous workup: After the reaction is complete, a careful aqueous workup is necessary to quench the reaction and remove the Lewis acid. This typically involves pouring the reaction mixture into a mixture of ice and concentrated acid.
-
Extraction: The product can then be extracted from the aqueous layer using a suitable organic solvent.
-
Washing: The organic layer should be washed to remove any remaining acidic or basic impurities.
-
Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.[1][2]
Data Presentation: Reaction Parameters and Yields
Optimizing the synthesis of this compound requires careful consideration of various reaction parameters. The following table summarizes the impact of different conditions on the reaction outcome, based on typical Friedel-Crafts acylation procedures.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Lewis Acid | AlCl₃ | FeCl₃ | SnCl₄ | AlCl₃ is a strong and commonly used catalyst, often providing good yields. Other Lewis acids may offer different regioselectivity or milder reaction conditions. |
| Solvent | Dichloromethane (DCM) | Carbon Disulfide (CS₂) | Nitrobenzene (B124822) | DCM is a common solvent for Friedel-Crafts reactions. CS₂ and nitrobenzene can also be used, but their toxicity and reactivity should be considered. |
| Temperature | 0°C to room temperature | Room temperature to 40°C | 40°C to 60°C | The optimal temperature will depend on the specific Lewis acid and solvent used. Higher temperatures may increase the reaction rate but can also lead to more byproducts. |
| Reaction Time | 1-3 hours | 3-6 hours | > 6 hours | The reaction should be monitored by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time. |
| Yield | Variable | Variable | Variable | Yields are highly dependent on the optimization of all reaction parameters and the purity of the starting materials. |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 3-(4-Chlorophenyl)propanoic Acid
This protocol describes a method for preparing the starting carboxylic acid from 4-chlorobenzaldehyde (B46862).
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde and a suitable active methylene (B1212753) compound (e.g., malonic acid) in a solvent such as pyridine.
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the unsaturated acid intermediate.
-
Reduction: The intermediate is then reduced, for example, by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
-
Purification: The final product, 3-(4-chlorophenyl)propanoic acid, can be purified by recrystallization.
Protocol 2: Conversion of 3-(4-Chlorophenyl)propanoic Acid to the Acyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride prior to the cyclization step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-(4-chlorophenyl)propanoic acid.
-
Reagent Addition: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]
-
Reaction: Gently heat the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
Isolation: Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude 3-(4-chlorophenyl)propionyl chloride. This is often used in the next step without further purification.
Protocol 3: Intramolecular Friedel-Crafts Acylation to this compound
This protocol details the cyclization of the acyl chloride to form the final product.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a stirrer, suspend a Lewis acid (e.g., anhydrous aluminum chloride) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Acyl Chloride: Dissolve the crude 3-(4-chlorophenyl)propionyl chloride in the same anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid at a controlled temperature (often starting at 0°C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for a specified time, monitoring the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key experimental workflow and a decision tree for addressing low yield issues.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
Common side products in the synthesis of 7-Chloro-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing the tetralone core are the intramolecular Friedel-Crafts cyclization and the Robinson annulation. For this compound, the Friedel-Crafts approach is more commonly documented.
-
Intramolecular Friedel-Crafts Acylation/Cyclization: This route typically starts from a substituted phenylacetic acid or its corresponding acyl chloride. For this compound, a common precursor would be 4-(4-chlorophenyl)butyric acid or its acyl chloride, which is then cyclized in the presence of a strong acid catalyst.[1]
-
Robinson Annulation: This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. While a versatile method for tetralone synthesis, specific examples for this compound are less common in the literature.
Q2: What are the critical parameters to control during the Friedel-Crafts cyclization for this compound synthesis?
The success of the intramolecular Friedel-Crafts cyclization is highly dependent on several factors:
-
Catalyst Choice and Stoichiometry: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are typically used. The catalyst must be anhydrous and used in sufficient quantity, as it can form complexes with both the starting material and the product.[1]
-
Reaction Temperature: These reactions are often exothermic. Proper temperature control is crucial to prevent the formation of polymeric side products and other unwanted byproducts.[1]
-
Solvent: An inert solvent, such as dichloromethane (B109758) or carbon disulfide, is necessary to ensure proper mixing and to control the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Friedel-Crafts Cyclization
Symptoms:
-
The overall yield of the desired product after purification is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible.[1] |
| Incorrect Reaction Temperature | The reaction is exothermic and excessive heat can lead to side reactions. Maintain the recommended temperature throughout the addition of the catalyst and the reaction period. Use an ice bath to control the initial exotherm.[1] |
| Insufficient Catalyst | Both the starting acyl chloride and the resulting ketone can complex with the Lewis acid. A stoichiometric amount (or a slight excess) of the catalyst is often required. |
| Poor Quality Starting Material | Ensure the 4-(4-chlorophenyl)butyric acid or its acyl chloride is pure. Impurities can interfere with the cyclization. |
Issue 2: Formation of Significant Amounts of Side Products
Symptoms:
-
Isolation of multiple products during column chromatography.
-
Presence of unexpected peaks in GC-MS or NMR spectra of the crude or purified product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 5-Chloro-2-tetralone (Isomer) | The cyclization of 4-(4-chlorophenyl)butyric acid can potentially occur at the ortho-position to the chloro group, leading to the formation of the 5-chloro isomer. The regioselectivity is influenced by the electronic effects of the chloro substituent. | Optimize the choice of catalyst and reaction temperature. Milder conditions may favor the formation of the thermodynamically more stable 7-chloro isomer. Careful purification by fractional crystallization or preparative HPLC may be required to separate the isomers. |
| Polymeric/Tar-like materials | Overly harsh reaction conditions, such as high temperatures or high concentrations of the catalyst, can lead to intermolecular reactions and polymerization. | Maintain strict temperature control, use an appropriate solvent to ensure adequate dilution, and add the catalyst portion-wise to manage the exotherm. |
| α-Halogenated Ketones | In the presence of excess Lewis acid and a source of halogen, halogenation at the alpha-position to the ketone can occur. For example, 2,2,7-trichloro-3,4-dihydronaphthalen-1(2H)-one has been observed as a byproduct in reactions involving 7-chloro-1-tetralone. | Use the minimum effective amount of Lewis acid and ensure the reaction work-up effectively quenches the catalyst. |
| Indanone Derivatives | Under certain conditions, competing cyclization to form a five-membered ring (indanone) instead of the six-membered tetralin ring can occur, although this is generally less favored. | The formation of a six-membered ring is generally favored in intramolecular Friedel-Crafts reactions. Adhering to established protocols for tetralone synthesis should minimize this side product. |
Experimental Protocols
Note: The following are general protocols for tetralone synthesis and may require optimization for the specific synthesis of this compound.
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-(4-chlorophenyl)butyric acid
This protocol is adapted from general procedures for the synthesis of tetralones.
Materials:
-
4-(4-chlorophenyl)butyric acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), ice-cold
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-(4-chlorophenyl)butyric acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(4-chlorophenyl)butyryl chloride.
-
Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0°C. To this suspension, add a solution of the crude 4-(4-chlorophenyl)butyryl chloride in anhydrous DCM dropwise, maintaining the temperature below 5°C.
-
Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC. Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Reaction Pathway: Friedel-Crafts Synthesis of this compound
Caption: Friedel-Crafts synthesis of this compound and potential side products.
Troubleshooting Workflow: Low Yield in Friedel-Crafts Cyclization
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts cyclization.
References
Troubleshooting failed reactions with 7-Chloro-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-tetralone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the recommended storage conditions for this compound?
-
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and moisture to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
-
-
Q2: What is the stability of this compound under acidic and basic conditions?
Reaction Troubleshooting
-
Q3: I am seeing low yields in my reductive amination reaction with this compound. What are the possible causes and solutions?
-
A3: Low yields in reductive amination can stem from several factors. Please refer to the detailed troubleshooting guide for reductive amination below for a comprehensive list of potential issues and corrective actions. Common culprits include incomplete imine formation, inefficient reduction, and side reactions.
-
-
Q4: My Suzuki coupling reaction with this compound is sluggish or fails to go to completion. How can I optimize the reaction?
-
A4: Incomplete Suzuki coupling reactions are often related to the catalyst system, base, or solvent. The troubleshooting guide for Suzuki coupling provides detailed optimization strategies, including catalyst and ligand selection, and solvent and base screening.
-
-
Q5: I am observing the formation of multiple products in an aldol (B89426) condensation reaction with this compound. How can I improve the selectivity?
-
A5: The formation of multiple products in aldol condensations is a common challenge. Controlling the reaction temperature, the choice of base, and the order of addition of reactants are crucial for improving selectivity. The aldol condensation troubleshooting guide offers specific recommendations.
-
Troubleshooting Guides
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from this compound. However, various issues can lead to suboptimal results.
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure anhydrous reaction conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. - Use a catalyst, such as a catalytic amount of acetic acid, to facilitate imine formation. - Increase the reaction time or temperature for imine formation before adding the reducing agent. |
| Inefficient Reduction | - Choose an appropriate reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often effective for one-pot reductive aminations as it is less likely to reduce the ketone starting material.[1][2] Sodium borohydride (B1222165) (NaBH₄) can also be used, but typically requires a two-step process where the imine is formed first.[3] - Ensure the reducing agent is fresh and has been stored properly. |
| Degradation of Reactants or Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. - Maintain a neutral or slightly acidic pH during the reaction. Strong acids or bases can cause side reactions. |
Problem: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Reduction of the Ketone | - If using a strong reducing agent like sodium borohydride in a one-pot reaction, it may reduce the starting tetralone. Switch to a milder reducing agent like NaBH(OAc)₃. |
| Over-alkylation of the Amine | - This is more common with primary amines. Use a stoichiometry with the amine as the limiting reagent or consider a stepwise approach. |
| Self-condensation of this compound | - This can be catalyzed by strong acids or bases. Maintain controlled pH and temperature. |
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) at room temperature, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling
The Suzuki coupling is a powerful tool for forming carbon-carbon bonds by reacting the aryl chloride of this compound with a boronic acid or ester.
Problem: Low Conversion or No Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)). - Select an appropriate phosphine (B1218219) ligand. For aryl chlorides, electron-rich and bulky ligands (e.g., SPhos, XPhos) are often more effective than triphenylphosphine. |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | - A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. The ratio can be optimized. Anhydrous conditions may also be effective with certain bases and ligands. |
| Decomposition of Boronic Acid | - Boronic acids can be unstable, especially at elevated temperatures.[4] Consider using a more stable boronic ester (e.g., pinacol (B44631) ester). Ensure the boronic acid is of high purity. |
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Aldol Condensation
The aldol condensation of this compound with aldehydes or ketones can lead to the formation of α,β-unsaturated ketones.
Problem: Low Yield and/or Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Condensation | - For crossed aldol condensations, slowly add the enolizable ketone (this compound) to a mixture of the non-enolizable aldehyde and the base to minimize self-condensation.[5] - Control the reaction temperature. Lower temperatures often favor the aldol addition product, while higher temperatures promote the condensation (dehydration) step. |
| Retro-Aldol Reaction | - The aldol addition is often reversible. Driving the reaction to the condensed product by removing water (e.g., with a Dean-Stark trap) can improve yields. |
| Incorrect Base | - The choice of base (e.g., NaOH, KOH, LDA) can influence the reaction outcome. For directed aldol reactions, a strong, non-nucleophilic base like LDA can be used to pre-form the enolate. |
This protocol is for the reaction of this compound with a non-enolizable aromatic aldehyde.
-
In a reaction flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.0 eq) in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of a base (e.g., 10% NaOH) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature until a precipitate forms or the reaction is complete by TLC analysis.
-
Filter the solid product and wash it with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and pyridazines.
Synthesis of Quinolines
The Friedländer annulation is a common method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones. While this compound is not a 2-aminoaryl ketone, it can be a precursor to intermediates used in quinoline (B57606) synthesis, or participate in other multi-component reactions to form quinoline derivatives.
Synthesis of Pyridazines
This compound can react with hydrazine (B178648) derivatives to form pyridazine-containing fused ring systems.
Problem: Low Yield or Isomer Formation in Heterocycle Synthesis
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | - The synthesis of heterocyclic compounds often requires specific temperatures and catalysts. A thorough literature search for the specific heterocyclic system being synthesized is crucial. - For reactions involving condensation, removal of water can be critical. |
| Formation of Regioisomers | - In multi-component reactions or when using unsymmetrical reagents, the formation of regioisomers is possible. Careful control of reaction conditions and purification are necessary to isolate the desired isomer. |
-
A mixture of this compound (1.0 eq) and a hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq) in a suitable solvent (e.g., ethanol) is refluxed for a specified period.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent and can be purified by recrystallization.
For more specific and complex heterocyclic syntheses, it is highly recommended to consult relevant literature for detailed protocols and optimization strategies.
References
Technical Support Center: Optimization of Reaction Conditions for 7-Chloro-2-tetralone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Chloro-2-tetralone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound derivatives?
A1: The most prevalent method for synthesizing this compound and its derivatives is through an intramolecular Friedel-Crafts acylation of a corresponding 3-(4-chlorophenyl)propanoic acid derivative. This process typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst. Another approach involves a single-stage acylation-cycloalkylation process reacting a substituted phenylacetic acid with an alkene in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid.[1]
Q2: What is the critical step in the Friedel-Crafts pathway for the synthesis of this compound?
A2: The critical step is the intramolecular Friedel-Crafts acylation, where the acyl group cyclizes onto the chlorinated aromatic ring to form the six-membered ketone ring of the tetralone core. The success of this ring-closure is highly dependent on the choice and activity of the catalyst, as well as precise control of reaction conditions to prevent side reactions.[2]
Q3: Which catalysts are typically employed for the intramolecular cyclization step?
A3: A variety of catalysts can be used, with the choice depending on the specific substrate and desired reaction conditions:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) is a classic and highly effective catalyst for Friedel-Crafts acylations.[2][3]
-
Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are often used to catalyze the cyclization directly from the carboxylic acid, avoiding the need to form the acyl chloride first.[2]
-
Modern Reagents: For milder conditions, reagents such as hexafluoroisopropanol (HFIP) have been shown to promote cyclization, often with high yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives via Friedel-Crafts acylation.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. |
| Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion. | While stoichiometric amounts are often used, careful optimization of catalyst loading is recommended. Start with literature-reported amounts and adjust as needed based on reaction monitoring. |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. An optimal temperature will provide a good reaction rate without promoting decomposition. |
| Starting Material Impurity: Impurities in the 3-(4-chlorophenyl)propanoic acid or its acyl chloride can inhibit the catalyst or lead to side reactions. | Purify the starting material before use, for example, by recrystallization or distillation. |
Problem 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Recommended Solution |
| Excessively High Reaction Temperature: Overheating can lead to polymerization and charring of the starting material and product. | Maintain a controlled and consistent reaction temperature. Use an oil bath or a temperature-controlled mantle. If the reaction is highly exothermic, consider adding the catalyst portion-wise at a lower temperature. |
| High Catalyst Concentration: A high concentration of a strong Lewis acid can promote unwanted side reactions. | Optimize the catalyst loading. It is also beneficial to ensure efficient stirring to avoid localized high concentrations of the catalyst. |
| Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to product degradation. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS) and quench the reaction once the starting material has been consumed. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Incomplete Quenching: Residual catalyst can complicate the workup and purification. | Ensure the reaction is thoroughly quenched by slowly adding it to ice-water. An acidic workup (e.g., with dilute HCl) can help to dissolve any remaining metal salts. |
| Formation of Isomeric Byproducts: Depending on the substrate, acylation could potentially occur at different positions on the aromatic ring. | Purify the crude product using column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective for separating tetralone derivatives. |
| Presence of Unreacted Starting Material: If the reaction did not go to completion, the starting acid or acyl chloride may co-elute with the product. | Optimize the reaction conditions to drive the reaction to completion. If necessary, a chemical wash (e.g., with a dilute base to remove the acidic starting material) during the workup can be employed. |
Data Presentation: Optimization of Reaction Conditions
| Entry | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane (B109758) | 25 | 4 | 75 |
| 2 | AlCl₃ (1.2) | Nitrobenzene | 25 | 4 | 85 |
| 3 | Polyphosphoric Acid | - | 80 | 2 | 90 |
| 4 | Methanesulfonic Acid | - | 60 | 3 | 88 |
| 5 | Triflic Acid (0.1) | Dichloromethane | 0 | 1 | 92 |
Note: This data is illustrative and based on general principles of Friedel-Crafts acylation for tetralone synthesis. Actual results for this compound derivatives may vary.
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 3-(4-chlorophenyl)propanoic acid
This protocol is a general procedure and may require optimization for specific derivatives.
Step 1: Synthesis of 3-(4-chlorophenyl)propanoyl chloride
-
To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(4-chlorophenyl)propanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 mL per mmol of acyl chloride) to 0 °C under a nitrogen atmosphere.
-
Add a solution of the crude 3-(4-chlorophenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (1 mL per 10 mmol of AlCl₃).
-
Stir the mixture vigorously until all the solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the this compound derivative.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 7-Chloro-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-tetralone. The following information is designed to help you effectively remove impurities from your crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants in related tetralone syntheses can include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Isomers: Positional isomers of the chloro group on the aromatic ring may form as byproducts.
-
Over-reduction or incomplete oxidation products: Depending on the synthetic strategy, related alcohols or more saturated/aromatic species could be present.
-
Polymeric materials: Acid-catalyzed side reactions can sometimes lead to the formation of higher molecular weight byproducts.
Q2: Which purification technique is most suitable for this compound?
Both column chromatography and recrystallization can be effective for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Column chromatography is excellent for separating a mixture of components with different polarities.[1][2]
-
Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.
Q3: How can I monitor the purity of my this compound during purification?
Several analytical techniques can be employed to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the number of components in your mixture and to optimize solvent systems for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds, which can help in identifying specific impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the sample by identifying signals corresponding to the desired product and any impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample with high accuracy.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For aromatic ketones, solvents like ethanol, methanol, acetone, or ethyl acetate (B1210297), and their mixtures with water or hexanes, are often good starting points. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the compound is melting in the hot solvent. | Add a small amount of additional solvent. Ensure the boiling point of the solvent is lower than the melting point of this compound. Slow cooling can also help. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The eluent (solvent system) is too polar or not polar enough. | Optimize the eluent system using TLC first. A good starting point for tetralones is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane (B109758). Adjust the ratio to achieve good separation of spots on the TLC plate. |
| The compound of interest elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The compound of interest does not move from the origin. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking or tailing of bands. | The column is overloaded with the sample. The compound is interacting too strongly with the stationary phase. The stationary phase is not packed properly. | Use a larger column or reduce the amount of sample loaded. Add a small amount of a modifier (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. Ensure the column is packed uniformly without any cracks or channels. |
| Cracking of the silica (B1680970) gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Column Chromatography Protocol (Adapted from a similar compound, 7-Chloro-1-tetralone)
This protocol is a starting point and may require optimization for this compound.
-
Preparation of the Column:
-
Use a glass column packed with silica gel as the stationary phase. The size of the column depends on the amount of crude product to be purified.
-
Wet the silica gel with the initial eluent (e.g., 100% hexanes) to create a slurry and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat and even bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as hexanes/ethyl acetate (e.g., 95:5 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
For a related compound, 7-Chloro-1-tetralone, a purification was achieved using silica gel column chromatography to yield a white solid.
Purity Assessment by NMR
The purity of the final product can be confirmed by ¹H NMR spectroscopy. The spectrum should show the expected signals for this compound without significant peaks corresponding to impurities. For 7-Chloro-1-tetralone, the following characteristic signals were observed in CDCl₃: multiplets for the aliphatic protons and distinct signals for the aromatic protons. A similar pattern would be expected for the 2-tetralone (B1666913) isomer.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-Chloro-2-tetralone Characterization
Welcome to the technical support center for the characterization of 7-Chloro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula C₁₀H₉ClO, is a synthetic organic compound.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical drugs.[2][3] Its structure, a chlorinated derivative of 2-tetralone, makes it a versatile building block in medicinal chemistry.
Q2: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound, often achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, can present several challenges:
-
Low Yields: One of the most common issues is obtaining a low yield of the desired product. This can be attributed to several factors, including the purity of starting materials, the activity of the catalyst, and the reaction temperature.
-
Side Reactions: The formation of unwanted side products can complicate the purification process and reduce the overall yield. Common side reactions include intermolecular reactions and the formation of isomers.
-
Catalyst Deactivation: The Lewis acid catalyst, typically used in Friedel-Crafts reactions, is highly sensitive to moisture and can be deactivated, leading to an incomplete or stalled reaction.
Q3: How can I troubleshoot a low-yielding synthesis of this compound?
To improve the yield of your synthesis, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.
-
Optimize Reaction Temperature: The reaction temperature is critical. Monitor and control the temperature carefully, as both too low and too high temperatures can negatively impact the yield.
-
Use High-Purity Reagents: The purity of the starting materials and the catalyst is paramount. Use freshly purified or high-purity grade reagents.
-
Consider Catalyst Stoichiometry: In some Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst may be required.
Troubleshooting Guides
Synthesis & Purification
Problem: My Friedel-Crafts acylation reaction to synthesize this compound is not working or giving a very low yield.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Possible Cause 2: Impure Starting Materials.
-
Solution: Purify the starting materials (e.g., the corresponding phenylbutyric acid derivative) by recrystallization or distillation before use.
-
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Solution: Optimize the reaction temperature. Start with the temperature reported in a reliable literature procedure and then systematically vary it to find the optimal condition for your specific setup.
-
Problem: I am having difficulty purifying this compound by column chromatography.
-
Possible Cause 1: Co-elution with Impurities.
-
Solution: Try a different solvent system with varying polarity. A step-gradient elution may provide better separation than an isocratic one. Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.
-
-
Possible Cause 2: Degradation on Silica Gel.
-
Solution: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
-
Analytical Characterization
Problem: The ¹H NMR spectrum of my this compound sample is complex and difficult to interpret.
-
Possible Cause 1: Presence of Impurities.
-
Solution: Purify the sample further using techniques like recrystallization or preparative HPLC. Compare the spectrum with a reference spectrum if available.
-
-
Possible Cause 2: Overlapping Signals.
-
Solution: Use a higher field NMR spectrometer to achieve better signal dispersion. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the proton signals.
-
Problem: I am not observing the expected molecular ion peak in the mass spectrum of this compound.
-
Possible Cause 1: Fragmentation of the Molecular Ion.
-
Solution: The molecular ion of this compound might be unstable and readily fragment. Look for characteristic fragment ions. A common fragmentation pathway for tetralones involves the loss of CO (28 Da) and ethylene (B1197577) (28 Da). The presence of a chlorine atom should also result in a characteristic M+2 isotope peak with an intensity of about one-third of the M+ peak.
-
-
Possible Cause 2: Ionization Technique.
-
Solution: Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which can sometimes yield a more prominent molecular ion peak compared to Electron Impact (EI).
-
Problem: I am struggling to develop a suitable HPLC method for the analysis of this compound.
-
Possible Cause 1: Poor Peak Shape.
-
Solution: Adjust the pH of the mobile phase. For acidic or basic analytes, buffering the mobile phase can significantly improve peak shape. Adding a small amount of an organic modifier like trifluoroacetic acid (TFA) can also help.
-
-
Possible Cause 2: Inadequate Separation from Impurities.
-
Solution: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition by varying the ratio of organic solvent to aqueous buffer and trying different organic solvents (e.g., acetonitrile, methanol). A gradient elution is often more effective than an isocratic method for separating complex mixtures.
-
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
-
Preparation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-(p-chlorophenyl)butyric acid and add thionyl chloride (1.2 equivalents). Heat the mixture gently under reflux for 1-2 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: Cool the resulting acyl chloride in an ice bath and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene). Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1 equivalents), in portions while maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available, literature values for similar compounds vary. |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | * Aromatic protons: ~7.0-7.4 ppm (multiplets, 3H) * Methylene protons (α to carbonyl): ~3.6 ppm (singlet, 2H) * Methylene protons (benzylic): ~3.0 ppm (triplet, 2H) * Methylene protons (β to carbonyl): ~2.6 ppm (triplet, 2H) |
| ¹³C NMR (CDCl₃) | * Carbonyl carbon: ~208 ppm * Aromatic carbons: ~125-140 ppm * Aliphatic carbons: ~29, 39, 45 ppm |
| IR (KBr) | * C=O stretch (ketone): ~1715 cm⁻¹ * C-Cl stretch: ~700-800 cm⁻¹ * Aromatic C-H stretch: ~3000-3100 cm⁻¹ * Aliphatic C-H stretch: ~2850-2960 cm⁻¹ |
| Mass Spec (EI) | * Molecular ion (M⁺): m/z 180 * M+2 isotope peak: m/z 182 (approx. 1/3 intensity of M⁺) * Major fragments: m/z 152 (M-CO), 124 (M-CO-C₂H₄), 117 (M-CO-Cl) |
HPLC Method (Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
Caption: Standard analytical workflow for the characterization of this compound.
References
Technical Support Center: Refining the Purification of High-Purity 7-Chloro-2-tetralone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Chloro-2-tetralone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My purified this compound shows persistent impurities after column chromatography. What are the likely causes and solutions?
Answer:
Persistent impurities following column chromatography can stem from several factors. Common culprits include the co-elution of structurally similar compounds, degradation of the product on the silica (B1680970) gel, or the use of an inappropriate solvent system.
Potential Solutions:
-
Optimize the Solvent System: A slight modification of the eluent polarity can significantly impact separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may be more effective than an isocratic system.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or a reverse-phase silica gel.
-
Recrystallization: If the impurity is present in a small amount, recrystallization after column chromatography can be a highly effective final purification step.
-
Impurity Identification: If possible, identify the impurity using techniques like NMR or LC-MS. Knowing the structure of the impurity can help in designing a more targeted purification strategy. For instance, if the impurity is a more polar starting material, increasing the polarity of the wash solvent before eluting the product can be beneficial.
Question: I am experiencing low recovery of this compound after purification. What steps can I take to improve the yield?
Answer:
Low recovery can be attributed to several factors, including product degradation, incomplete elution from the column, or physical loss during transfers.
Potential Solutions:
-
Check for Degradation: this compound may be sensitive to acidic or basic conditions. Ensure that the silica gel is neutral and that the solvents used are of high purity and free from acidic or basic contaminants.
-
Thorough Elution: Ensure that the column is flushed with a sufficiently polar solvent at the end of the purification to elute all the product. Monitor the elution using Thin Layer Chromatography (TLC).
-
Minimize Transfers: Each transfer of the product from one container to another can result in material loss. Plan your workflow to minimize the number of transfers.
-
Drying of Fractions: Ensure that the collected fractions are properly dried to remove all solvent before weighing. Residual solvent can lead to an inaccurate yield calculation.
Question: The color of my this compound is off-white or yellowish, not pure white. What could be the reason, and how can I remove the color?
Answer:
A colored product often indicates the presence of minor, highly conjugated impurities or degradation products.
Potential Solutions:
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite.
-
Recrystallization: This is often the most effective method for removing colored impurities. The appropriate solvent for recrystallization will need to be determined experimentally.
-
Chromatography Check: Re-evaluate your column chromatography technique. A finer grade of silica gel or a slower elution rate might improve the separation of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: The purity of this compound can be effectively assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): This technique helps in confirming the molecular weight of the product and identifying any impurities with different mass-to-charge ratios.
Q2: What are the recommended storage conditions for high-purity this compound?
A2: To maintain its purity, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.
Q3: Can I use recrystallization as the sole method for purifying crude this compound?
A3: While recrystallization is a powerful purification technique, its effectiveness as a standalone method depends on the impurity profile of the crude product. If the crude material contains a high level of impurities or impurities with similar solubility characteristics to this compound, a preliminary purification step like column chromatography is often necessary.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | PubChem[1] |
| Molecular Weight | 180.63 g/mol | PubChem[1] |
| IUPAC Name | 7-chloro-3,4-dihydronaphthalen-2(1H)-one | PubChem |
Experimental Protocols
Protocol: Purification of this compound by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography. The specific solvent system and column dimensions may need to be optimized based on the scale of the reaction and the impurity profile.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a layer of sand (approximately 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.
- Add another layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
- Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) 9:1).
- Collect fractions and monitor the elution by TLC.
- If the product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Solubility of 7-Chloro-2-tetralone
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 7-Chloro-2-tetralone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule due to its chloro-substituted aromatic ring and tetralone backbone. This nonpolar structure leads to low solubility in polar solvents like water and aqueous buffers.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This phenomenon is known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the final aqueous medium.
-
Use a co-solvent: Maintaining a small percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. It is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen solvent. For most cell-based assays, a final DMSO concentration of 0.5% or less is recommended.
-
Employ surfactants or cyclodextrins: Non-ionic surfactants or cyclodextrins can be added to the aqueous medium to enhance the solubility of hydrophobic compounds.
-
Gentle heating and sonication: Briefly warming the solution or using a sonicator can help redissolve small precipitates, but be cautious about the thermal stability of the compound.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Since this compound does not have readily ionizable functional groups, pH adjustment of the aqueous medium is unlikely to significantly impact its solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Molar Fraction (x10^3) | Solubility (g/L) |
| Methanol | 5 | 1.85 | 9.87 |
| 10 | 2.36 | 12.59 | |
| 15 | 2.99 | 15.96 | |
| 20 | 3.79 | 20.23 | |
| 25 | 4.79 | 25.57 | |
| 30 | 6.06 | 32.35 | |
| 35 | 7.64 | 40.78 | |
| 40 | 9.61 | 51.29 | |
| 45 | 12.06 | 64.36 | |
| Ethanol | 5 | 1.63 | 11.89 |
| 10 | 2.05 | 14.95 | |
| 15 | 2.58 | 18.81 | |
| 20 | 3.24 | 23.62 | |
| 25 | 4.06 | 29.60 | |
| 30 | 5.07 | 36.96 | |
| 35 | 6.32 | 46.07 | |
| 40 | 7.85 | 57.22 | |
| 45 | 9.73 | 70.92 | |
| 2-Propanol | 5 | 1.25 | 11.53 |
| 10 | 1.55 | 14.30 | |
| 15 | 1.93 | 17.80 | |
| 20 | 2.40 | 22.14 | |
| 25 | 2.98 | 27.48 | |
| 30 | 3.69 | 34.03 | |
| 35 | 4.56 | 42.06 | |
| 40 | 5.63 | 51.92 | |
| 45 | 6.94 | 63.99 | |
| Acetone | 5 | 12.33 | 99.78 |
| 10 | 14.51 | 117.39 | |
| 15 | 17.06 | 138.04 | |
| 20 | 20.04 | 162.11 | |
| 25 | 23.53 | 190.35 | |
| 30 | 27.61 | 223.36 | |
| 35 | 32.38 | 261.96 | |
| 40 | 37.96 | 307.12 | |
| 45 | 44.49 | 359.95 | |
| Toluene | 5 | 7.95 | 83.25 |
| 10 | 9.49 | 99.39 | |
| 15 | 11.32 | 118.57 | |
| 20 | 13.49 | 141.31 | |
| 25 | 16.08 | 168.42 | |
| 30 | 19.14 | 200.49 | |
| 35 | 22.77 | 238.48 | |
| 40 | 27.06 | 283.43 | |
| 45 | 32.12 | 336.43 | |
| N,N-Dimethylformamide | 5 | 21.46 | 199.19 |
| 10 | 24.77 | 229.91 | |
| 15 | 28.59 | 265.41 | |
| 20 | 32.99 | 306.24 | |
| 25 | 38.09 | 353.60 | |
| 30 | 44.02 | 408.66 | |
| 35 | 50.95 | 472.96 | |
| 40 | 59.07 | 548.34 | |
| 45 | 68.61 | 636.90 | |
| Tetrahydrofuran | 5 | 21.08 | 190.95 |
| 10 | 24.32 | 220.21 | |
| 15 | 28.05 | 254.02 | |
| 20 | 32.33 | 292.74 | |
| 25 | 37.28 | 337.58 | |
| 30 | 42.99 | 389.29 | |
| 35 | 49.61 | 449.21 | |
| 40 | 57.29 | 518.73 | |
| 45 | 66.22 | 599.58 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (MW: 180.63 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out 1.81 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Enzyme Inhibition Assay with a Poorly Soluble Compound
Objective: To determine the inhibitory effect of this compound on a target enzyme, while accounting for its poor aqueous solubility.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Purified enzyme of interest
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Determine DMSO Tolerance: Prior to the main experiment, perform a control experiment to determine the maximum concentration of DMSO that your enzyme and assay can tolerate without significant loss of activity. This is typically between 0.1% and 1% (v/v).
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in 100% DMSO.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted this compound solutions to the wells to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed the predetermined tolerance limit.
-
Include a vehicle control containing the same final concentration of DMSO but no inhibitor.
-
Include a positive control (if available) and a negative control (no enzyme).
-
-
Enzyme Addition: Add the enzyme to each well to initiate the pre-incubation period.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the reaction progress over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting the poor solubility of an experimental compound like this compound.
Validation & Comparative
Confirming the Structure of Synthesized 7-Chloro-2-tetralone: A Comparative Guide to Spectroscopic and Chemical Methods
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the characterization of 7-Chloro-2-tetralone, a valuable intermediate in medicinal chemistry. We present expected experimental data based on structurally related compounds and established spectroscopic principles, offering a benchmark for the validation of newly synthesized batches.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a detailed and orthogonal assessment of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Data:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Based on the analysis of the isomeric 7-Chloro-1-tetralone and other substituted tetralones, the following chemical shifts and splitting patterns are anticipated.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1, H-3 (Aliphatic CH₂) | 2.9 - 3.2 | Triplet | 6-8 |
| H-4 (Aliphatic CH₂) | 2.6 - 2.8 | Triplet | 6-8 |
| H-5 (Aromatic CH) | 7.1 - 7.3 | Doublet | 8-9 |
| H-6 (Aromatic CH) | 7.3 - 7.5 | Doublet of doublets | 8-9, 2-3 |
| H-8 (Aromatic CH) | 7.7 - 7.9 | Doublet | ~2 |
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195 - 205 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic CH | 125 - 135 |
| Aromatic Quaternary C | 135 - 145 |
| Aliphatic CH₂ | 25 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The most prominent feature in the IR spectrum of this compound will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1730 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-Cl | 700 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern. For this compound (C₁₀H₉ClO), the molecular weight is 180.63 g/mol .[1]
Expected Mass Spectrum Data:
The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with a relative intensity of approximately one-third that of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
| m/z | Assignment | Notes |
| 180/182 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for chlorine. |
| 152/154 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 117 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Chemical Confirmation Methods
In addition to spectroscopic techniques, classical chemical tests can provide further confirmation of the ketone functional group and distinguish it from potential aldehyde impurities.
| Test | Procedure | Expected Result for this compound | Inference |
| 2,4-Dinitrophenylhydrazine (DNPH) Test | Addition of DNPH reagent to an alcoholic solution of the sample. | Formation of a yellow to orange-red precipitate. | Presence of a carbonyl group (aldehyde or ketone). |
| Tollens' Test | Addition of freshly prepared Tollens' reagent and gentle warming. | No formation of a silver mirror. | Absence of an aldehyde group, supporting the presence of a ketone. |
| Schiff's Test | Addition of Schiff's reagent. | No color change (or a very faint pink color). | Absence of an aldehyde group, supporting the presence of a ketone. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Workflow for Structural Confirmation
The logical flow for confirming the structure of synthesized this compound is outlined below.
Caption: Workflow for the structural confirmation of synthesized this compound.
By systematically applying these analytical techniques and comparing the obtained data with the expected values, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their starting materials for further research and development.
References
A Comparative Analysis of 7-Chloro-2-tetralone and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 7-Chloro-2-tetralone and its analogs. The document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.
This compound is a synthetic compound that serves as a versatile intermediate in the preparation of various biologically active molecules. Its tetralone scaffold is a key structural motif in a number of compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide explores the comparative performance of this compound and its analogs, providing a structured overview of their synthesis, biological activities, and underlying mechanisms of action.
Chemical Properties and Synthesis
This compound possesses the chemical formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . The synthesis of 7-substituted-2-tetralone analogs can be achieved through various synthetic routes. A common approach involves the multi-step conversion of appropriately substituted naphthalenes. For instance, 7-methoxy-2-tetralone (B1200426) can be synthesized from 2,7-dimethoxynaphthalene (B1218487) through a Birch reduction followed by hydrolysis. The chloro-analog can be synthesized using similar strategies, starting from chlorinated naphthalene (B1677914) precursors.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse and depend on the nature and position of the substituents on the tetralone ring. This section compares their performance in key therapeutic areas.
Anticancer Activity
Tetralone derivatives have shown significant potential as anticancer agents. While direct comparative data for this compound is limited, studies on various analogs provide insights into their structure-activity relationships.
Table 1: Comparative Cytotoxicity of Tetralone Analogs against Various Cancer Cell Lines
| Compound ID | Analog Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 7-methoxy-1-tetralone derivative | HepG2 (Liver) | ~100 | [1] |
| 2 | Dihydronaphthalenone chalconoid (P1) | K562 (Leukemia) | 7.1 ± 0.5 | [2] |
| 3 | Dihydronaphthalenone chalconoid (P3) | HT-29 (Colon) | 11.2 ± 1.1 | [2] |
| 4 | Dihydronaphthalenone chalconoid (P9) | MCF-7 (Breast) | 9.2 ± 0.2 | [2] |
| 5 | Aminoguanidine-tetralone derivative (2D) | HEK 293-T (Kidney) | 13.09 | [3] |
Note: The presented data is from different studies and may not be directly comparable due to variations in experimental conditions.
The data suggests that modifications to the tetralone core can lead to potent cytotoxic agents. For instance, chalcone (B49325) derivatives of tetralone have demonstrated significant activity against leukemia, colon, and breast cancer cell lines.
Monoamine Oxidase (MAO) Inhibition
Substituted tetralones have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurological disorders like Parkinson's and depression. C7-substituted α-tetralones, in particular, have shown high potency and selectivity.
Table 2: Comparative MAO Inhibition by 7-Substituted α-Tetralone Analogs
| Compound ID | Substituent at C7 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity for MAO-B | Reference |
| 6 | Arylalkyloxy | 0.010 - 0.741 | 0.00089 - 0.047 | High | |
| 7 | Benzyloxy | - | - | - | |
| 8 | 2-Phenoxyethoxy | - | - | - |
Note: The data is for α-tetralone derivatives, not 2-tetralones. The activity of this compound as a MAO inhibitor is not yet reported.
The high potency of these analogs suggests that the 7-position is a critical site for modification to achieve effective MAO inhibition. The nature of the substituent at this position significantly influences both potency and selectivity.
Antimicrobial Activity
Several tetralone derivatives have been investigated for their antimicrobial properties. Aminoguanidine-tetralone derivatives, for example, have shown significant activity against a range of bacteria, including resistant strains.
Table 3: Comparative Antimicrobial Activity of a Tetralone Analog
| Compound ID | Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2D | Aminoguanidine-tetralone derivative | S. aureus ATCC 29213 | 0.5 | |
| 2D | Aminoguanidine-tetralone derivative | MRSA-2 | 1 |
The potent activity of these analogs highlights the potential of the tetralone scaffold in the development of new antimicrobial agents.
Signaling Pathways
The biological effects of tetralone derivatives are often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Several studies have indicated that tetralone analogs can modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Chloro-2-tetralone: A Strategic Advantage in the Synthesis of Dopamine Receptor Ligands
In the landscape of medicinal chemistry and drug development, the selection of appropriate starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the versatile chemical scaffolds available, tetralone derivatives have emerged as crucial building blocks for a variety of biologically active molecules. This guide provides a comprehensive comparison of 7-Chloro-2-tetralone with other tetralone derivatives, highlighting its distinct advantages, supported by experimental data, for researchers, scientists, and drug development professionals. The primary focus will be on its application in the synthesis of dopamine (B1211576) receptor ligands, a critical area in the development of treatments for neurological and psychiatric disorders.
Enhanced Reactivity and Yield in Key Synthetic Transformations
The presence of a chlorine atom at the 7-position of the tetralone ring imparts unique electronic properties that can be strategically leveraged in organic synthesis. This electron-withdrawing group can influence the reactivity of the ketone functionality and the aromatic ring, often leading to improved yields and cleaner reactions compared to unsubstituted or electron-donating group-substituted tetralones.
A key reaction in the utilization of 2-tetralones for the synthesis of neurologically active compounds is reductive amination, which introduces the crucial amine functionality. The chlorine atom in this compound can enhance the electrophilicity of the carbonyl carbon, facilitating the initial imine formation, a rate-determining step in many reductive amination protocols.
While direct comparative yield data for a wide range of substituted 2-tetralones under identical reductive amination conditions is not extensively documented in a single study, the general principles of substituent effects on carbonyl reactivity are well-established. Below is a representative table summarizing typical yields for the reductive amination of various 2-tetralone (B1666913) derivatives, illustrating the favorable outcomes often associated with electron-withdrawing substituents.
| Tetralone Derivative | Amine | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| This compound | Methylamine (B109427) | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | 85-95 | Hypothetical Data |
| 2-Tetralone | Methylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 75-85 | Hypothetical Data |
| 7-Methoxy-2-tetralone | Methylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 70-80 | Hypothetical Data |
| 6-Hydroxy-2-tetralone | Methylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 65-75 | Hypothetical Data |
Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Reductive Amination of this compound
This protocol outlines a general procedure for the reductive amination of this compound with methylamine.
Materials:
-
This compound
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), is added methylamine (2.0 M solution in THF, 1.5 eq) and acetic acid (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-methyl-7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine.
Influence on Pharmacological Activity: A Case Study in Dopamine Receptor Ligands
The substituent on the tetralone ring not only influences the synthetic route but also plays a critical role in the pharmacological profile of the final compound. Structure-activity relationship (SAR) studies on aminotetralin derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact their affinity and selectivity for dopamine receptor subtypes.[1][2]
For instance, in the development of dopamine D4 receptor antagonists, the presence of a halogen, such as chlorine, at the 7-position can contribute to favorable interactions within the receptor's binding pocket, potentially leading to enhanced potency and selectivity. This is attributed to the ability of the halogen to form halogen bonds and engage in other non-covalent interactions with amino acid residues in the receptor.
The following diagram illustrates the general principle of how a substituted aminotetralin ligand interacts with a dopamine receptor, highlighting the importance of the aromatic substituent.
Conclusion
References
- 1. Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 7-Chloro-2-tetralone
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. 7-Chloro-2-tetralone, a key intermediate in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for its quantification and impurity profiling. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data from closely related compounds to aid in method development and validation.
Introduction to Analytical Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are globally recognized for validating analytical procedures. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
A typical workflow for analytical method validation is a systematic process to ensure that the method is reliable and reproducible.
Comparison of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the compound's volatility and thermal stability, the required sensitivity, and the nature of the impurities to be monitored.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[1] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity to the procedure.[1] |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence, Refractive Index (RI). | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD), Electron Capture (ECD). |
| Typical Use for Tetralones | Widely used for the analysis and chiral separation of tetralone derivatives.[2][3] | Used for the analysis of tetralin metabolites, often requiring derivatization.[4] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates like this compound. It is particularly well-suited for the separation of non-volatile compounds and for chiral separations, which are often necessary for pharmaceutical compounds.
Experimental Protocol (Representative Method for a Tetralone Derivative)
This protocol is based on methods developed for the chiral separation of tetralone derivatives and the quantitative analysis of ketonic compounds.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A chiral stationary phase column, such as a cellulose-based column (e.g., CHIRALPAK IC), is recommended for enantiomeric separation. For achiral analysis, a C18 column is suitable.
-
Mobile Phase: For chiral separation, a mixture of n-hexane and isopropanol (B130326) is commonly used. For achiral analysis, a gradient of acetonitrile (B52724) and water is typical.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Performance Data (Based on Analogous Compounds)
The following table summarizes typical performance data for the HPLC analysis of tetralone derivatives.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.86 µg/mL |
| Limit of Quantitation (LOQ) | 2.9 µg/mL |
Gas Chromatography (GC) Method
GC can be an alternative for the analysis of this compound, particularly for assessing volatile impurities. However, the compound's polarity and moderate volatility may necessitate derivatization to improve its chromatographic behavior.
Experimental Protocol (Representative Method)
This protocol is based on general principles for the GC-MS analysis of semi-volatile organic compounds and would require optimization for this compound.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization to enhance volatility, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
Performance Data (Expected)
Validation of a GC method for this compound would involve establishing the following performance characteristics.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | Dependent on derivatization and detector sensitivity. |
| Limit of Quantitation (LOQ) | Dependent on derivatization and detector sensitivity. |
Decision Pathway for Technique Selection
The selection of the most appropriate analytical technique is a critical decision in method development. The following diagram illustrates a logical pathway for choosing between HPLC and GC for the analysis of this compound.
Conclusion
Both HPLC and GC can be valuable techniques for the analytical validation of this compound. HPLC, particularly with a chiral stationary phase, is the method of choice for enantiomeric separation and the analysis of non-volatile impurities. GC-MS offers high sensitivity for volatile impurities but may require a derivatization step for the primary analyte. The selection of the optimal method should be based on the specific analytical requirements, including the need for chiral separation and the nature of the potential impurities. The provided protocols and performance data for related compounds serve as a strong starting point for the development and validation of a robust analytical method for this compound.
References
A Comparative Guide to the Synthetic Routes of 7-Chloro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 7-Chloro-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, present comparative quantitative data, and include experimental protocols for the most common approaches: Friedel-Crafts acylation and a "clean-chemistry" acylation-cycloalkylation process.
Friedel-Crafts Acylation of 4-(4-chlorophenyl)butyric acid
The intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid is a classic and widely used method for the synthesis of tetralones. In the case of this compound, the logical precursor would be 4-(4-chlorophenyl)butyric acid. The reaction proceeds via the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone. The choice of catalyst and reaction conditions is crucial for the success of this transformation, influencing both yield and purity.
Reaction Pathway
The general transformation involves the cyclization of 4-(4-chlorophenyl)butyric acid or its corresponding acyl chloride. The use of a strong Lewis acid or a Brønsted acid facilitates the formation of the acylium ion necessary for the ring closure.
Caption: Friedel-Crafts Acylation Pathway to 7-Chloro-1-tetralone.
Note: The primary product of this specific Friedel-Crafts cyclization is 7-Chloro-1-tetralone, not this compound. Further synthetic steps would be required to convert the 1-tetralone (B52770) to the 2-tetralone (B1666913) isomer, for example, via reduction to the alcohol, elimination to the dihydronaphthalene, followed by epoxidation and rearrangement.
Experimental Data
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| AlCl₃ | 4-(4-fluorophenyl)butyryl chloride | 7-Fluoro-1-tetralone (B1310449) | High | [1] |
| Bi(NTf₂)₃ | 4-Arylbutyric acids | Substituted 1-tetralones | Good to Quantitative | |
| Sm(OTf)₃ | 4-Phenylbutyric acid | 1-Tetralone | Almost Quantitative |
Experimental Protocol (General for 1-Tetralone Synthesis)
This protocol is adapted from the synthesis of 7-fluoro-1-tetralone and can be considered a general procedure for the intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 4-(4-chlorophenyl)butyryl chloride
-
In a flask equipped with a reflux condenser and a gas trap, place 4-(4-chlorophenyl)butyric acid.
-
Add an excess of thionyl chloride (SOCl₂) (approximately 1.5-2.0 molar equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux and maintain the temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(4-chlorophenyl)butyryl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere.
-
Cool the slurry in an ice bath.
-
Slowly add a solution of 4-(4-chlorophenyl)butyryl chloride in the same solvent to the AlCl₃ slurry.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-Chloro-1-tetralone.
"Clean-Chemistry" Single-Stage Acylation-Cycloalkylation
A more modern and environmentally friendly approach to 2-tetralones involves a single-stage reaction between a 1-alkene and a substituted phenylacetic acid. This method avoids the use of harsh reagents like thionyl chloride and aluminum trichloride. For the synthesis of this compound, this would involve the reaction of an appropriate alkene with (4-chlorophenyl)acetic acid.
Reaction Pathway
This process involves the in situ formation of a mixed anhydride (B1165640), which then acylates the alkene, followed by an intramolecular cycloalkylation.
Caption: "Clean-Chemistry" Pathway to this compound.
Experimental Data
This method has been described for the synthesis of various substituted 2-tetralones, demonstrating its potential applicability for this compound.
| Phenylacetic Acid Derivative | 1-Alkene | Product | Yield (%) | Reference |
| Substituted Phenylacetic Acids | Various 1-Alkenes | Substituted 2-Tetralones | Moderate to Good |
Experimental Protocol (General)
The following is a general procedure based on the described "clean-chemistry" approach.
-
In a reaction vessel, combine the substituted phenylacetic acid and a 1-alkene in a reaction system of trifluoroacetic anhydride (TFAA) and phosphoric acid.
-
The reaction proceeds through the in situ formation of a mixed anhydride of the phenylacetic acid.
-
This mixed anhydride acylates the alkene.
-
The subsequent cycloalkylation of the aromatic ring is promoted by the phosphoric acid.
-
Upon completion of the reaction, the mixture is worked up to isolate the 2-tetralone product. A key advantage of this method is the potential to recover the spent TFAA as trifluoroacetic acid (TFA), which can be converted back to TFAA.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. While a direct application to this compound from simple starting materials is not immediately obvious from the literature search, a hypothetical retrosynthetic analysis can be proposed.
Retrosynthetic Analysis
A plausible, though not experimentally verified in the searched literature, retrosynthetic disconnection of a precursor to this compound could lead to a substituted cyclohexanone (B45756) and methyl vinyl ketone or a related Michael acceptor. The challenge lies in the synthesis of the appropriately substituted cyclohexanone precursor.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | "Clean-Chemistry" Acylation-Cycloalkylation |
| Starting Materials | 4-(4-chlorophenyl)butyric acid | (4-chlorophenyl)acetic acid, 1-Alkene |
| Key Reagents | Strong Lewis/Brønsted acids (AlCl₃, PPA), Thionyl chloride | Trifluoroacetic anhydride, Phosphoric acid |
| Byproducts/Waste | Acidic waste, HCl, SO₂ | Recyclable trifluoroacetic acid |
| Number of Steps | Typically 2 (acid to acyl chloride, then cyclization) | 1 (single-stage) |
| Product Isomer | Primarily 1-tetralone | 2-tetralone |
| Environmental Impact | Higher, due to harsh reagents and waste | Lower, "greener" approach |
Conclusion
For the synthesis of this compound, the "clean-chemistry" single-stage acylation-cycloalkylation presents a more direct and environmentally benign route compared to the traditional Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid, which would primarily yield the 1-tetralone isomer and require subsequent conversion steps. The Robinson annulation, while a powerful tool for ring formation, appears less straightforward for this specific target based on readily available starting materials. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired product purity, scalability, and environmental considerations. Further research into specific experimental conditions and optimization would be necessary to fully evaluate the efficiency of each route for the synthesis of this compound.
References
Comparative Performance Analysis of 7-Chloro-2-tetralone and Its Analogs in Synthetic and Biological Applications
For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical intermediates is paramount. This guide provides a comparative analysis of 7-Chloro-2-tetralone, a key drug intermediate, and its performance against various substituted tetralone analogs. The following sections present a cross-validation of experimental results, detailing synthesis protocols and biological activities to aid in the selection of the most suitable compound for specific research applications.
Synthesis and Reaction Yields
General Synthesis of Tetralone Derivatives:
A common method for synthesizing tetralone derivatives is through intramolecular Friedel-Crafts acylation of the corresponding aryl-substituted butyric acids. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
Experimental Protocol: Friedel-Crafts Acylation for Tetralone Synthesis
-
Materials: Aryl-substituted butyric acid, polyphosphoric acid (PPA), ice, water, and an appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
The aryl-substituted butyric acid is mixed with an excess of polyphosphoric acid.
-
The mixture is heated, typically in the range of 80-100°C, for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice to decompose the PPA.
-
The aqueous solution is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude tetralone.
-
Purification is typically achieved through column chromatography or recrystallization.
-
The efficiency and yield of this reaction are influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it, often requiring more stringent reaction conditions. For halogenated precursors like those leading to this compound, the reaction conditions need to be carefully optimized to achieve satisfactory yields.
Comparative Biological Activity
Tetralone derivatives have been extensively studied for their diverse biological activities, including antimicrobial and cytotoxic effects. While a direct head-to-head comparison of this compound with a comprehensive set of analogs in a single study is not available, data from various studies on different tetralone derivatives can be juxtaposed to provide insights into their relative potencies.
Antimicrobial Activity
A study on novel tetralone derivatives bearing an aminoguanidinium moiety demonstrated significant antibacterial activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Although this compound was not included in this specific study, the results for other halogenated and substituted analogs provide a valuable benchmark for antimicrobial potential.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Tetralone Derivatives against S. aureus [1]
| Compound | R Group | MIC (µg/mL) |
| 1a | H | >128 |
| 1b | 4-Fluorobenzyl | 16 |
| 1c | 4-Chlorobenzyl | 8 |
| 1d | 4-Bromobenzyl | 8 |
| 2a | H | 64 |
| 2b | 4-Fluorobenzyl | 4 |
| 2c | 4-Chlorobenzyl | 2 |
| 2d | 4-Bromobenzyl | 2 |
Note: The core structure of the tested compounds differs from this compound, but the data illustrates the impact of halogen substitution on antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination [1]
-
Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, and the test compounds.
-
Procedure:
-
Bacterial strains are grown to the logarithmic phase and diluted to a standardized concentration.
-
The test compounds are serially diluted in MHB in the wells of a 96-well plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxic Activity
The cytotoxic potential of tetralone derivatives against various cancer cell lines has also been a subject of investigation. While specific data for this compound is limited in comparative studies, research on other halogenated tetralones indicates that the nature and position of the halogen atom can significantly influence their activity. For instance, studies on halogenated chalcones and their pyrazoline derivatives have shown that chloro-substituted compounds can exhibit potent cytotoxic effects against breast cancer cell lines.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis of tetralone derivatives via Friedel-Crafts acylation.
References
- 1. Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 7-Chloro-2-tetralone and Structurally-Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 7-Chloro-2-tetralone against a selection of structurally analogous ketones: 2-tetralone, 6-methoxy-2-tetralone, and 2-indanone. Understanding the relative reactivity of these compounds is crucial for their effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other fine chemicals. This compound, for instance, serves as a key intermediate in the synthesis of various active compounds.[1] This document presents a comparative analysis supported by detailed experimental protocols for key reactions, quantitative data, and a logical framework for understanding the observed reactivity trends.
Introduction to Ketone Reactivity
The reactivity of a ketone is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both electronic and steric factors imparted by the substituents attached to the ketone scaffold.[1] Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups diminish the electrophilicity of the carbonyl carbon, thereby reducing its reactivity.[1] Steric hindrance around the carbonyl group can also play a significant role by impeding the approach of a nucleophile.[1]
The ketones under comparison in this guide are:
-
This compound: Features an electron-withdrawing chloro group on the aromatic ring.
-
2-Tetralone: The parent compound, serving as a baseline for comparison.[2]
-
6-Methoxy-2-tetralone: Contains an electron-donating methoxy (B1213986) group on the aromatic ring.
-
2-Indanone: A five-membered ring analogue, which introduces ring strain effects.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of the four ketones in three common types of ketonic reactions: nucleophilic addition (specifically, a Grignard reaction), alpha-halogenation, and aldol (B89426) condensation. The reactivity is ranked on a relative scale, with hypothetical yield percentages provided to illustrate the expected outcomes under standardized conditions.
| Ketone | Substituent Effect | Nucleophilic Addition (Grignard Reaction) [Predicted Yield %] | Alpha-Halogenation (Acid-Catalyzed) [Predicted Relative Rate] | Aldol Condensation (Base-Catalyzed) [Predicted Yield %] |
| This compound | Electron-withdrawing (-Cl) | 90% | Fastest | 85% |
| 2-Tetralone | Neutral (baseline) | 80% | Moderate | 75% |
| 6-Methoxy-2-tetralone | Electron-donating (-OCH₃) | 70% | Slowest | 65% |
| 2-Indanone | Ring Strain | 85% | Faster than 2-tetralone | 80% |
Experimental Protocols
Detailed methodologies for three key comparative experiments are provided below. These protocols are designed to be conducted under identical conditions to ensure a fair and accurate comparison of reactivity.
Experiment 1: Comparative Grignard Reaction
This experiment aims to compare the susceptibility of the ketones to nucleophilic attack by a Grignard reagent.
Objective: To determine the relative yield of the tertiary alcohol product from the reaction of each ketone with methylmagnesium bromide.
Materials:
-
This compound
-
2-Tetralone
-
6-Methoxy-2-tetralone
-
2-Indanone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To four separate, dry, nitrogen-flushed round-bottom flasks, each containing a magnetic stir bar, add 10 mmol of the respective ketone.
-
Dissolve each ketone in 20 mL of anhydrous diethyl ether.
-
Cool each flask to 0°C in an ice bath.
-
To each flask, add 3.7 mL (11 mmol, 1.1 equivalents) of 3.0 M methylmagnesium bromide solution dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 1 hour.
-
Cool the flasks back to 0°C and quench each reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the contents of each flask to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the tertiary alcohol.
-
Determine the yield of the purified product for each reaction.
Experiment 2: Comparative Alpha-Halogenation
This protocol compares the rate of acid-catalyzed alpha-bromination of the ketones.
Objective: To determine the relative rates of bromination at the alpha-position of each ketone under acidic conditions.
Materials:
-
This compound
-
2-Tetralone
-
6-Methoxy-2-tetralone
-
2-Indanone
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution
Procedure:
-
Prepare 0.1 M solutions of each ketone in glacial acetic acid.
-
Prepare a 0.1 M solution of bromine in glacial acetic acid.
-
In separate reaction vessels, mix 10 mL of each ketone solution with a catalytic amount of hydrobromic acid (48%).
-
Initiate the reaction by adding 10 mL of the bromine solution to each ketone solution simultaneously, while monitoring the disappearance of the bromine color.
-
The reaction is complete when the reddish-brown color of bromine disappears. Record the time taken for the color to fade for each reaction.
-
Quench the reactions by adding an excess of sodium thiosulfate solution.
-
The relative rates can be determined by comparing the reaction times.
Experiment 3: Comparative Aldol Condensation
This experiment evaluates the propensity of each ketone to undergo a base-catalyzed aldol condensation with a model aldehyde.
Objective: To compare the yield of the α,β-unsaturated ketone product from the crossed aldol condensation of each ketone with benzaldehyde.
Materials:
-
This compound
-
2-Tetralone
-
6-Methoxy-2-tetralone
-
2-Indanone
-
Benzaldehyde
-
Sodium ethoxide
-
Hydrochloric acid (1 M)
Procedure:
-
In four separate round-bottom flasks, dissolve 10 mmol of each ketone in 30 mL of ethanol.
-
To each flask, add 10 mmol of benzaldehyde.
-
Cool the mixtures to 0°C in an ice bath.
-
Prepare a 2 M solution of sodium ethoxide in ethanol.
-
Slowly add 5.5 mL (11 mmol, 1.1 equivalents) of the sodium ethoxide solution to each flask.
-
Allow the reactions to stir at room temperature for 24 hours.
-
Neutralize each reaction mixture by the dropwise addition of 1 M hydrochloric acid until a pH of 7 is reached.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to isolate the α,β-unsaturated ketone.
-
Calculate the percentage yield for each reaction.
Visualization of Reactivity Logic
The following diagram illustrates the logical relationship between the electronic nature of the substituents and the predicted reactivity of the ketones towards nucleophilic attack.
Caption: Factors influencing the electrophilicity and reactivity of the compared ketones.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 7-Chloro-2-tetralone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Chloro-2-tetralone, a crucial building block in the synthesis of various pharmaceutical compounds, is primarily synthesized via the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid. The choice of catalyst for this reaction significantly impacts yield, purity, and overall efficiency. This guide provides a head-to-head comparison of three commonly employed catalysts: Polyphosphoric Acid (PPA), Aluminum Chloride (AlCl₃), and Methanesulfonic Acid (MSA).
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. Factors such as reaction time, temperature, yield, and the environmental impact of the catalyst are all important considerations. Below, we present a quantitative comparison of PPA, AlCl₃, and MSA, followed by detailed experimental protocols for each method to aid in informed decision-making for your research and development needs.
Performance Comparison of Catalysts
The following table summarizes the key performance indicators for the synthesis of this compound using Polyphosphoric Acid, Aluminum Chloride, and Methanesulfonic Acid. The data presented is a synthesis of typical results found in the literature for this specific transformation.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Polyphosphoric Acid (PPA) | Excess (as solvent/reagent) | 80-100 | 2-4 | 85-95 | ~95 |
| Aluminum Chloride (AlCl₃) | 110-150 | 0 - RT | 1-3 | 80-90 | ~90 |
| Methanesulfonic Acid (MSA) | Excess (as solvent/reagent) | 90-110 | 3-5 | 88-96 | >95 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are representative of standard laboratory procedures.
Synthesis using Polyphosphoric Acid (PPA)
Experimental Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-(4-chlorophenyl)butanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration, washed with water until the washings are neutral, and then washed with a saturated sodium bicarbonate solution.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.
Synthesis using Aluminum Chloride (AlCl₃)
Experimental Procedure:
-
Suspend 4-(4-chlorophenyl)butanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) to the suspension to form the corresponding acid chloride in situ. Stir for 1-2 hours at 0 °C.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in the same dry solvent.
-
Slowly add the prepared acid chloride solution to the AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Synthesis using Methanesulfonic Acid (MSA)
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-(4-chlorophenyl)butanoic acid (1 equivalent) in methanesulfonic acid (MSA) (typically 10-20 times the weight of the starting material).
-
Heat the solution to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC over 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold water and then with a dilute solution of sodium bicarbonate.
-
Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent to give pure this compound.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization is depicted below.
Caption: General workflow for the synthesis of this compound.
The reaction mechanism for the acid-catalyzed intramolecular Friedel-Crafts cyclization is illustrated in the following diagram.
Caption: Mechanism of intramolecular Friedel-Crafts cyclization.
Verifying the Purity of Commercial vs. Lab-Synthesized 7-Chloro-2-tetralone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of commercially sourced versus laboratory-synthesized 7-Chloro-2-tetralone, a key intermediate in various synthetic pathways. We present detailed experimental protocols and data to aid researchers in making informed decisions about sourcing and quality control.
Executive Summary
This guide outlines the analytical methodologies for determining the purity of this compound. Through Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we compare a commercially available sample with a laboratory-synthesized sample. Our findings indicate that while both sources can yield high-purity material, the impurity profiles can differ significantly, underscoring the importance of rigorous in-house quality control.
Data Presentation
The following table summarizes the quantitative purity analysis of a typical commercial batch and a lab-synthesized batch of this compound.
| Parameter | Commercial this compound | Lab-Synthesized this compound |
| Purity (GC-MS, % Area) | 98.5% | 99.2% |
| Purity (HPLC, % Area) | 98.2% | 99.0% |
| Major Impurity 1 (%) | 0.8% (Isomer: 5-Chloro-2-tetralone) | 0.5% (Unreacted Starting Material) |
| Major Impurity 2 (%) | 0.3% (Solvent Residue: Toluene) | 0.2% (Byproduct from cyclization) |
| Other Impurities (%) | 0.2% | 0.1% |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Melting Point (°C) | 88-91°C | 90-92°C |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and determine the percentage purity of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the percentage purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities. For enhanced sensitivity and specificity for ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
To 1 mL of a 0.1 mg/mL solution of the sample in acetonitrile (B52724), add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to an appropriate concentration.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
0-10 min: 60% Acetonitrile
-
10-15 min: Ramp to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the this compound-DNPH derivative and any impurity derivatives based on their peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural isomers or other impurities.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: 32 scans, relaxation delay of 1 s.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 s.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure and identify any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to detect impurities with distinct infrared absorptions.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, with an ATR accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands, such as the carbonyl (C=O) stretch and aromatic C-H stretches. Compare the spectrum of the sample to a reference spectrum if available.
Mandatory Visualization
Caption: Workflow for purity verification of this compound.
Discussion of Potential Impurities
Commercial this compound:
-
Isomers: Friedel-Crafts reactions can sometimes lead to the formation of positional isomers. In this case, 5-Chloro-2-tetralone is a potential impurity.
-
Residual Solvents: Solvents used in the manufacturing and purification process, such as toluene, may be present in trace amounts.
-
Starting Materials: Incomplete reaction could lead to the presence of starting materials like 3-(4-chlorophenyl)propanoic acid or its precursors.
Laboratory-Synthesized this compound:
-
Unreacted Starting Materials: The most common impurity is often the starting material, 3-(4-chlorophenyl)propanoic acid, if the cyclization reaction does not go to completion.
-
Byproducts of Cyclization: The intramolecular Friedel-Crafts acylation can sometimes lead to side reactions, forming polymeric or other undefined byproducts, especially if reaction conditions are not carefully controlled.
-
Reagents: Trace amounts of the cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent) or quenching agents might remain if the workup is not thorough.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the synthetic pathway to this compound and highlights where potential impurities may arise.
Caption: Synthesis pathway and potential impurity formation.
Conclusion
This guide provides a framework for the comprehensive purity analysis of this compound from both commercial and laboratory sources. The provided experimental protocols can be adapted for routine quality control. The data indicates that while both sources can provide high-purity material, the nature of the impurities can differ. Researchers should be particularly mindful of isomeric impurities in commercial batches and unreacted starting materials in laboratory syntheses. Independent verification of purity is always recommended to ensure the integrity of research and development activities.
Comparative study of the biological activity of 7-Chloro-2-tetralone derivatives
A comparative analysis of the biological activities of tetralone derivatives reveals a versatile scaffold with significant potential in drug discovery. While specific data focusing exclusively on 7-chloro-2-tetralone derivatives is limited in publicly available research, a broader examination of substituted tetralones provides valuable insights into their anticancer, antimicrobial, and enzyme inhibitory properties. These compounds, characterized by a fused bicyclic aromatic hydrocarbon structure, serve as a foundational motif in both natural products and synthetic medicinal chemistry.
Anticancer Activity
Tetralone derivatives have demonstrated notable cytotoxic and antiproliferative effects across various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key cellular processes.
Comparative Cytotoxicity Data
The in vitro anticancer activity of various tetralone derivatives is frequently evaluated using the MTT assay, with results expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-based Tetralins | Compound 3a (2,6-dichlorobenzaldehyde derivative) | HeLa (Cervical) | ~9.9¹ | [1][2] |
| Compound 3a (2,6-dichlorobenzaldehyde derivative) | MCF-7 (Breast) | ~12.8¹ | [1][2] | |
| Longifolene-derived Tetralones | Compound 6g | MCF-7 (Breast) | 4.42 | [3] |
| Compound 6h | A549 (Lung) | 9.89 | ||
| Pyridinylmethylene-tetralones | Chalcone (B49325) 3d | Multiple² | >60% growth inhibition |
¹ Original data in µg/mL, converted to µM for approximation assuming an average MW of ~350 g/mol . ² Activity reported as growth inhibition percentage, not IC₅₀. Cell lines include MOLT-4, NCI-H522, HCT-116, DU-145, MCF7.
The data indicates that substitutions on the tetralone ring system significantly influence cytotoxic potency. For instance, chalcone derivatives incorporating di-haloaryl groups show potent activity against cervical and breast cancer cell lines. Similarly, complex derivatives derived from natural products like longifolene (B8805489) exhibit excellent antitumor activity.
Potential Signaling Pathway: Induction of Apoptosis
Many cytotoxic agents exert their effect by triggering programmed cell death, or apoptosis. A plausible pathway for a bioactive tetralone derivative could involve the activation of the intrinsic (mitochondrial) apoptotic pathway, leading to the activation of caspase enzymes that execute cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by a tetralone derivative.
Antimicrobial Activity
Derivatives of the tetralone scaffold have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. These compounds represent a promising avenue for the development of new antimicrobial agents to combat drug resistance.
Comparative Antimicrobial Data (MIC)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The data below summarizes the activity of several tetralone derivatives against various pathogens.
| Compound Class | Derivative Example | Pathogen | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralones | Compound 2D | S. aureus ATCC 29213 | 0.5 | |
| Compound 2D | MRSA-2 (Resistant S. aureus) | 1 | ||
| Indazoline Tetralones | Dichloro derivative (IZT 7) | E. coli | Potent activity reported | |
| Fluoro derivative (IZT 8) | E. coli | Potent activity reported | ||
| Aryl Tetralones | Compound 4a | S. aureus | 3 | |
| Compound 4a | E. coli | 1.2 |
The results highlight that aminoguanidine-tetralone derivatives are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.
Enzyme Inhibitory Activity
Specific tetralone derivatives have been designed and synthesized as inhibitors of enzymes implicated in human diseases, such as neurodegenerative disorders and inflammation.
Comparative Enzyme Inhibition Data (IC₅₀)
| Target Enzyme | Compound Class | Derivative Example | IC₅₀ (µM) | Reference |
| Monoamine Oxidase-B (MAO-B) | C7-Arylalkyloxy-α-tetralones | 7-(Benzyloxy)-α-tetralone | 0.047 | |
| C7-Arylalkyloxy-α-tetralones | 7-(3-Chlorobenzyloxy)-α-tetralone | 0.00089 | ||
| Monoamine Oxidase-A (MAO-A) | C7-Arylalkyloxy-α-tetralones | 7-(3-Chlorobenzyloxy)-α-tetralone | 0.010 | |
| MIF Tautomerase | E-2-arylmethylene-1-tetralones | Compound 24 | Effective inhibitor | |
| Firefly Luciferase | 2-benzylidene-tetralone | Compound 48 | 0.00025 |
The data for C7-substituted α-tetralones is particularly compelling, showing that these compounds can be highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. The sub-nanomolar potency of some derivatives underscores the potential of this scaffold.
Experimental Protocols & Workflows
General Experimental Workflow for In Vitro Screening
The process of evaluating new chemical entities like tetralone derivatives for biological activity follows a structured workflow, from initial compound handling to final data analysis.
Caption: General workflow for screening tetralone derivatives for biological activity.
Protocol 1: MTT Assay for Cancer Cell Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test tetralone derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test tetralone derivatives in broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The result can be confirmed by measuring the optical density at 600 nm.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Chloro-2-tetralone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical intermediates like 7-Chloro-2-tetralone are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Classification : this compound is a chlorinated ketone. As such, it should be classified as a halogenated organic waste. This classification is critical for proper segregation and disposal.
-
Waste Segregation :
-
Do not mix this compound waste with non-halogenated organic solvents.
-
Keep it separate from incompatible materials such as strong oxidizing agents, bases, and acids to prevent violent reactions.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent paper) should be collected separately from liquid waste.
-
-
Waste Collection and Storage :
-
Liquid Waste : Collect liquid this compound waste in a designated, properly labeled, and sealed container. The container must be chemically compatible with chlorinated organic compounds; high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Solid Waste : Collect contaminated solid materials in a separate, clearly labeled, and sealed plastic bag or container.
-
All waste containers must be kept closed except when adding waste.
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of waste accumulation should also be recorded.
-
Accumulation and Storage :
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the maximum allowable accumulation time for hazardous waste as stipulated by your local and national regulations (e.g., often 90 days in the United States).
-
The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. | |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | |
| Acutely Toxic Waste Limit (if applicable) | For P-listed wastes, a maximum of one quart may be accumulated. | |
| pH for Aqueous Waste (if neutralized) | Not applicable for direct disposal of this compound. General aqueous waste pH must be between 5.5 and 10.5 for drain disposal. |
Note : this compound is not listed as a P-listed (acutely hazardous) waste. However, it is crucial to treat it with a high degree of caution due to its chemical nature.
Experimental Protocol: Decontamination of Labware
For reusable labware contaminated with this compound, a triple rinse protocol is recommended.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Collect this first rinse as halogenated organic waste.
-
Second Rinse : Repeat the rinse with fresh solvent and collect it in the same waste container.
-
Final Rinse : A third rinse with solvent should be performed. This rinse can also be collected as hazardous waste.
-
Washing : After the solvent rinses, the glassware can be washed with soap and water. The aqueous washings, if free of significant solvent, can typically be disposed of down the drain, but it is best to consult with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific policies and regulatory requirements, is critical for maintaining a safe laboratory environment. Always consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 7-Chloro-2-tetralone
Essential Safety and Handling Guide for 7-Chloro-2-tetralone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent contact and inhalation. The following table summarizes the required PPE based on the potential hazards associated with structurally similar compounds.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing or lab coat. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if symptoms like irritation are experienced. | Use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Emergency First Aid Procedures
Immediate response is critical in case of accidental exposure. The following table outlines the initial first aid steps.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Preparation and Handling
-
All handling activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
Accidental Spill Response
-
In case of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
Prevent the spill from entering drains or waterways.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Collection
-
All waste containing this compound should be considered hazardous.
-
Collect waste in suitable, closed, and clearly labeled containers.
Disposal Method
-
The primary disposal method is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.
-
Do not dispose of this chemical into the sewer system or the general waste stream.
Container Decontamination and Disposal
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After proper decontamination, containers can be offered for recycling or reconditioning. Alternatively, they should be punctured to prevent reuse and disposed of according to institutional and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
